Product packaging for (Rac)-IBT6A(Cat. No.:)

(Rac)-IBT6A

Cat. No.: B1139227
M. Wt: 386.4 g/mol
InChI Key: GPSQYTDPBDNDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Btk inhibitor 1 is a potent and selective small-molecule agent designed for biochemical and cellular research targeting Bruton's tyrosine kinase (BTK), a key cytoplasmic non-receptor tyrosine kinase of the Tec family . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates survival, proliferation, and differentiation in B-cells . By inhibiting BTK activity, this compound disrupts downstream signaling cascades, including the PLCγ2, NF-κB, and PI3K-AKT pathways, ultimately leading to the suppression of pro-survival signals and induction of apoptosis in malignant B-cells . This mechanism has been validated as a powerful therapeutic strategy in various B-cell malignancies, making BTK inhibitors a cornerstone of chemotherapy-free treatment . The primary research applications for Btk inhibitor 1 include investigating BCR signaling in hematological malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM) . Furthermore, due to the expression of BTK in other hematopoietic cells like macrophages, mast cells, and basophils, this inhibitor is also a valuable tool for exploring its role in autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) . Researchers can use Btk inhibitor 1 to study resistance mechanisms, including the acquisition of mutations in the BTK gene (e.g., C481S) or in the downstream phospholipase Cγ2 (PLCG2) gene, which are known to confer resistance to covalent BTK inhibitors in a clinical setting . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N6O B1139227 (Rac)-IBT6A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQYTDPBDNDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-IBT6A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-IBT6A is a racemic small molecule that has garnered attention within the scientific community due to its close structural relationship with the potent and clinically significant Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. As an impurity and stereoisomer of a key intermediate in the synthesis of Ibrutinib, a thorough understanding of its chemical properties and biological activity is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is the racemic form of IBT6A. Its chemical structure is characterized by a pyrazolopyrimidine core linked to a phenoxyphenyl group and a piperidine ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one and 1-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-oneInferred from structure
CAS Number 1412418-47-3[1]
Chemical Formula C22H22N6O[1]
Molecular Weight 386.45 g/mol [1]
SMILES String C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N[1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[3]
Melting Point Not reported
Boiling Point Not reported
Storage Store at -20°C for long-term stability.[4]

A hydrochloride salt of this compound is also commercially available.

Table 2: Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1807619-60-8[5]
Chemical Formula C22H23ClN6O[5]
Molecular Weight 422.91 g/mol [5]

Biological Activity and Mechanism of Action

This compound is intrinsically linked to the biological activity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.

IBT6A, the individual enantiomer of which this compound is the racemate, has been identified as a potent Btk inhibitor with an IC50 of 0.5 nM, identical to that of Ibrutinib.[2][3][6][7] This indicates that this compound is expected to exhibit significant inhibitory activity against Btk.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with Btk being a central player. Activated Btk phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of transcription factors such as NF-κB and NFAT, promoting B-cell survival and proliferation. By inhibiting Btk, this compound can block these downstream signaling events.

Btk_Signaling_Pathway Btk Signaling Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation & Activation PLCg2 Phospholipase Cγ2 (PLCγ2) Btk->PLCg2 Phosphorylation & Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB_NFAT NF-κB / NFAT Activation Ca_release->NFkB_NFAT PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Rac_IBT6A This compound Rac_IBT6A->Btk Inhibition

A simplified diagram of the B-cell receptor signaling pathway and the inhibitory action of this compound on Btk.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.

Btk Kinase Assay (In Vitro)

This protocol is designed to determine the in vitro inhibitory activity of this compound against Btk. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer from the DMSO stock. Include a DMSO-only control.

  • Kinase Reaction:

    • Add kinase buffer to each well of the plate.

    • Add the this compound dilutions or DMSO control to the appropriate wells.

    • Add the Btk enzyme to all wells except for the no-enzyme control.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of Btk inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Btk_Kinase_Assay_Workflow Btk Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound serial dilutions Add_Compound Add compound/control to wells Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, ATP, and substrate solutions Add_Enzyme Add Btk enzyme Reagent_Prep->Add_Enzyme Add_ATP_Substrate Add ATP/substrate mix to initiate Reagent_Prep->Add_ATP_Substrate Add_Compound->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Incubate1->Add_ATP_Substrate Incubate2 Incubate at 30°C Add_ATP_Substrate->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate at RT Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate at RT Add_Detection_Reagent->Incubate4 Read_Luminescence Read luminescence Incubate4->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

A workflow diagram for an in vitro Btk kinase assay.
Cell-Based Btk Inhibition Assay

This protocol assesses the ability of this compound to inhibit Btk activity within a cellular context. This is often measured by quantifying the phosphorylation of a downstream Btk substrate, such as PLCγ2.

Materials:

  • A suitable B-cell line (e.g., Ramos, TMD8)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • B-cell receptor agonist (e.g., anti-IgM antibody)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-PLCγ2, anti-total-PLCγ2, anti-Btk)

  • Secondary antibodies (horseradish peroxidase-conjugated)

  • Western blot reagents and equipment

  • Flow cytometer (optional, for measuring intracellular phospho-Btk)

Procedure:

  • Cell Treatment:

    • Plate B-cells in appropriate culture medium.

    • Treat cells with various concentrations of this compound or DMSO control for a specified time (e.g., 1-2 hours).

  • BCR Stimulation:

    • Stimulate the B-cell receptor by adding an agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-PLCγ2 and total PLCγ2 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-PLCγ2 and normalize to total PLCγ2.

    • Calculate the percentage of inhibition of PLCγ2 phosphorylation for each this compound concentration relative to the stimulated DMSO control.

    • Determine the IC50 value.

Cell_Based_Assay_Workflow Cell-Based Btk Inhibition Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_stimulation BCR Stimulation cluster_analysis Analysis Plate_Cells Plate B-cells Treat_Compound Treat with this compound or DMSO Plate_Cells->Treat_Compound Stimulate_BCR Stimulate with anti-IgM Treat_Compound->Stimulate_BCR Lyse_Cells Lyse cells Stimulate_BCR->Lyse_Cells Western_Blot Western Blot for p-PLCγ2 Lyse_Cells->Western_Blot Quantify Quantify band intensities Western_Blot->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

A workflow for a cell-based assay to measure Btk inhibition.

Conclusion

This compound is a racemic compound of significant interest due to its identity as an impurity of Ibrutinib and its potent Btk inhibitory activity. This guide provides essential information for researchers and professionals working with this molecule, summarizing its chemical and physical properties, detailing its mechanism of action within the Btk signaling pathway, and providing comprehensive experimental protocols for its biological characterization. A thorough understanding of this compound is vital for quality control in the manufacturing of Ibrutinib and for further research into the structure-activity relationships of Btk inhibitors.

References

An In-depth Technical Guide to (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of (Rac)-IBT6A based on publicly available data. This compound is primarily documented as a racemic impurity of the drug Ibrutinib. As such, direct experimental data on its biological activity is limited. The information presented herein is contextualized through its relationship with Ibrutinib and its therapeutic target, Bruton's tyrosine kinase (Btk).

Introduction

This compound is the racemic form of IBT6A, a known impurity and synthetic precursor related to Ibrutinib.[1] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] The BCR pathway is fundamental for B-cell proliferation, differentiation, and survival.[1][4] Given its structural relationship to Ibrutinib, this compound is a compound of interest for researchers studying Btk inhibition, developing related chemical probes, or investigating the impurity profile of Ibrutinib.[5] One vendor also describes IBT6A as a reactive molecule with potential activity against tyrosine kinases, suggesting its utility as a diagnostic tool in cancer research.[6]

Chemical and Physical Data

Quantitative data for this compound and its hydrochloride salt are summarized below. This information is aggregated from chemical supplier databases.

IdentifierThis compoundThis compound hydrochloride
CAS Number 1412418-47-3[6]1807619-60-8[2]
Molecular Formula C₂₂H₂₂N₆O[6]C₂₂H₂₃ClN₆O[2]
Molecular Weight 386.45 g/mol [3][6]422.91 g/mol [2]
SMILES C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N[6]Not Available
Synonyms Btk inhibitor 1[3](Rac)-Ibrutinib impurity

Biological Context: The B-Cell Receptor (BCR) Signaling Pathway

To understand the potential biological significance of this compound, it is essential to examine the pathway targeted by its parent compound, Ibrutinib. Btk is a non-receptor tyrosine kinase that acts as a crucial downstream mediator of the B-cell receptor.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation.[4][6] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of Btk, leading to irreversible inhibition and blockade of this pathway.[2][3] This mechanism is central to its efficacy in treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[3]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane receptor receptor kinase kinase adaptor adaptor effector effector inhibitor inhibitor downstream downstream Antigen Antigen BCR BCR Complex (IgM, Igα/Igβ) Antigen->BCR Binds Lyn Lyn (Src Family Kinase) BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates Lyn->BCR Phosphorylates ITAMs BLNK BLNK (Adaptor) Syk->BLNK Phosphorylates MAPK MAPK Pathway Syk->MAPK BTK Bruton's Tyrosine Kinase (Btk) PLCg2 PLCγ2 BTK->PLCg2 Activates BLNK->BTK Recruits BLNK->PLCg2 Recruits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NFkB NF-κB Pathway Ca_Release->NFkB PKC->NFkB Proliferation Cell Proliferation, Survival, Differentiation NFkB->Proliferation MAPK->Proliferation Ibrutinib This compound (Potential Target) Ibrutinib->BTK Inhibits

B-Cell Receptor (BCR) signaling pathway with Btk as a key mediator.

Quantitative Biological Data

No direct quantitative biological data for this compound has been found in the public domain. However, the activity of Ibrutinib provides a critical benchmark for any potential Btk-inhibitory action of this compound.

CompoundTargetAssay TypeIC₅₀Reference
IbrutinibBtkKinase Assay0.5 nM[5]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

To characterize the biological activity of this compound, a series of standard assays would be required. Below are detailed methodologies for key experiments.

This assay quantifies the kinase activity of Btk by measuring the amount of ADP produced in the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the Btk kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus the kinase activity.

Materials:

  • Recombinant human Btk enzyme

  • Poly-(Glu,Tyr 4:1) peptide substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents. Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration ≤1%.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of test compound (this compound) or vehicle control (DMSO).

    • 10 µL of a master mix containing Btk enzyme and substrate in 1x Kinase Assay Buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final volume should be 25 µL.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

  • Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Shake the plate and incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition of Btk activity for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay assesses the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Sterile 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include vehicle control (DMSO) and medium-only blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualized Workflows

A logical workflow for the initial characterization of this compound is crucial for systematic evaluation.

Experimental_Workflow start_end start_end step step decision decision data data start Start: This compound Characterization biochem_assay Step 1: In Vitro Btk Kinase Assay start->biochem_assay ic50_det Determine IC₅₀ biochem_assay->ic50_det is_active Activity > Threshold? ic50_det->is_active cell_assay Step 2: Cell-Based Proliferation Assay (e.g., MTT) is_active->cell_assay Yes stop_inactive End: Compound Inactive is_active->stop_inactive No gi50_det Determine GI₅₀ cell_assay->gi50_det pathway_assay Step 3: Target Engagement & Pathway Inhibition Assay (e.g., pBtk Western Blot) gi50_det->pathway_assay target_confirm Confirm Btk Inhibition in Cells pathway_assay->target_confirm stop End: Characterization Complete target_confirm->stop

Proposed experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a racemic compound primarily known as an impurity of the Btk inhibitor Ibrutinib. While direct biological data is scarce, its structural similarity to Ibrutinib warrants investigation into its potential effects on Btk and the BCR signaling pathway. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to systematically characterize the biochemical and cellular activities of this compound. Future studies should focus on performing in vitro kinase profiling to determine its selectivity, elucidating the specific activity of its individual enantiomers, and exploring its potential as a chemical probe or a reference standard in pharmaceutical analysis.

References

(Rac)-IBT6A and Ibrutinib: A Technical Guide to Their Core Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2][3] Its development and synthesis are subjects of significant interest within the scientific community. A key aspect of Ibrutinib's chemistry is its relationship to (Rac)-IBT6A. This technical guide provides an in-depth exploration of this relationship, detailing their chemical properties, biological activities, and the synthetic pathway that connects them. The information is presented to aid researchers and professionals in drug development in understanding the nuances of these compounds.

Chemical Identity and Stereochemistry

This compound is the racemic form of 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one, a crucial intermediate and a potent BTK inhibitor in its own right. Ibrutinib is the specific, therapeutically active (R)-enantiomer of this compound. The designation "(Rac)" signifies a 1:1 mixture of the (R) and (S) enantiomers.

The stereochemistry at the 3-position of the piperidine ring is the defining difference between Ibrutinib and its enantiomeric counterpart. This chirality is critical for the molecule's interaction with the BTK active site.

Comparative Biological Activity

Both Ibrutinib and the racemic mixture, IBT6A, exhibit potent inhibition of BTK. Quantitative data reveals a striking similarity in their in-vitro activity against the primary target.

Table 1: Comparative Potency against BTK
CompoundTargetIC50 (nM)
IbrutinibBTK0.5
This compoundBTK0.5

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The identical IC50 values strongly suggest that the (R)-enantiomer (Ibrutinib) is responsible for the entirety of the BTK inhibitory activity in the racemic mixture. The (S)-enantiomer is presumed to be significantly less active or inactive against BTK. The selection of the (R)-enantiomer for clinical development was likely driven by the desire to administer a single, active stereoisomer, thereby avoiding potential off-target effects and metabolic complexities associated with the inactive enantiomer.[3][4]

Kinase Selectivity and Off-Target Profile

While Ibrutinib is a potent BTK inhibitor, it also interacts with other kinases, leading to off-target effects. This lack of complete selectivity is a key characteristic that has driven the development of second-generation BTK inhibitors with improved safety profiles.[5] Ibrutinib's off-target activity is attributed to its interaction with other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.[1]

Table 2: Kinase Selectivity Profile of Ibrutinib
Kinase FamilyKinaseIC50 (nM)
Tec FamilyTEC2.1
ITK10.7
BMX1.3
Src FamilyBLK0.8
LCK3.8
SRC20.0
EGFR FamilyEGFR7.8
HER29.4
JAK FamilyJAK316.0

This table presents a selection of key off-target kinases for Ibrutinib and their corresponding IC50 values. The data highlights that while Ibrutinib is most potent against BTK, it exhibits nanomolar to low micromolar activity against several other kinases.[6][7][8][9]

The off-target inhibition, particularly of kinases like TEC, ITK, and EGFR, is believed to contribute to some of the adverse effects observed with Ibrutinib treatment, such as diarrhea, rash, and bleeding.[5][10]

Synthesis and Chiral Resolution

The synthesis of Ibrutinib from this compound is a critical process in its manufacturing. The core challenge lies in the separation of the desired (R)-enantiomer from the (S)-enantiomer. This is typically achieved through chiral resolution of a racemic intermediate.

Logical Relationship and Synthetic Pathway

G cluster_0 Synthesis of Racemic Intermediate cluster_1 Chiral Resolution cluster_2 Final Synthesis Steps Racemic_3_aminopiperidine Racemic 3-aminopiperidine Rac_IBT6A_intermediate (Rac)-3-(4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine Racemic_3_aminopiperidine->Rac_IBT6A_intermediate Core_heterocycle 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine Core_heterocycle->Rac_IBT6A_intermediate Chiral_acid Chiral Resolving Agent (e.g., D-pyroglutamic acid) Rac_IBT6A_intermediate->Chiral_acid R_enantiomer_salt (R)-enantiomer salt Chiral_acid->R_enantiomer_salt S_enantiomer_salt (S)-enantiomer salt Chiral_acid->S_enantiomer_salt R_enantiomer_freebase (R)-3-aminopiperidine derivative R_enantiomer_salt->R_enantiomer_freebase Ibrutinib Ibrutinib ((R)-enantiomer) R_enantiomer_freebase->Ibrutinib Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Ibrutinib

Caption: Synthetic pathway from racemic precursors to Ibrutinib.

Experimental Protocols

Chiral Separation of this compound Enantiomers (HPLC Method)

A common method for the analytical and preparative separation of Ibrutinib and its (S)-enantiomer is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)[11][12]

  • Mobile Phase: A mixture of n-Hexane and ethanol (typically in a 55:45 v/v ratio) with additives like 0.1% Diethylamine and 0.3% Trifluoroacetic acid.[11][12][13]

  • Flow Rate: Approximately 0.9 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection: UV at 260 nm.[11][12]

  • Injection Volume: 10 µL.[12]

This method achieves baseline separation of the two enantiomers, allowing for their individual quantification and isolation.[11]

BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

  • Reagents:

    • BTK enzyme

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

    • Test compounds (Ibrutinib, this compound) serially diluted in DMSO

    • Assay buffer

  • Procedure:

    • Prepare a 3X solution of the test compounds in the assay buffer.

    • Prepare a 3X mixture of the BTK enzyme and the Eu-anti-tag antibody in the assay buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring FRET, by exciting at 340 nm and reading emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • The FRET signal is proportional to the amount of tracer bound to the kinase.

    • Inhibition of this signal by the test compound is used to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Seed B-cell lymphoma cell lines (e.g., MEC-1, MEC-2) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14]

  • Treatment: Treat the cells with various concentrations of Ibrutinib or this compound for 48 hours. Include a vehicle control (DMSO).[14][15][16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values can be calculated from the dose-response curves.

Western Blot for BTK Signaling Pathway

Western blotting is used to detect the phosphorylation status of proteins in the BTK signaling pathway, providing a measure of the inhibitor's effect on cellular signaling.

  • Cell Lysis: Treat B-cell lymphoma cells with Ibrutinib or this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), total PLCγ2, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the changes in protein phosphorylation.

Experimental Workflow for Compound Evaluation

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Chiral Analysis Kinase_Assay BTK Kinase Inhibition Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling (Off-target analysis) Kinase_Assay->Selectivity_Panel Cell_Viability Cell Viability Assay (MTT) (Determines cytotoxicity) Selectivity_Panel->Cell_Viability Western_Blot Western Blot Analysis (BTK pathway inhibition) Cell_Viability->Western_Blot Chiral_HPLC Chiral HPLC (Enantiomeric purity) Chiral_HPLC->Kinase_Assay Informs activity of pure enantiomers

Caption: Workflow for the comprehensive evaluation of this compound and Ibrutinib.

Conclusion

This compound serves as both a potent racemic BTK inhibitor and a key precursor in the stereospecific synthesis of Ibrutinib. The therapeutic efficacy of this class of compounds resides almost exclusively in the (R)-enantiomer, Ibrutinib, which highlights the critical role of stereochemistry in drug design and development. While highly effective, Ibrutinib's kinase selectivity profile is not absolute, leading to off-target effects that have spurred the development of more selective second-generation inhibitors. The experimental protocols detailed herein provide a framework for the robust characterization of these and similar kinase inhibitors, from initial potency and selectivity screening to the assessment of their effects in cellular contexts. A thorough understanding of the relationship between racemic precursors and their single-enantiomer active pharmaceutical ingredients is essential for the continued advancement of targeted cancer therapies.

References

Lack of Publicly Available Data on the Biological Activity of (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and publicly available data reveals a significant gap in the understanding of the specific biological activity of (Rac)-IBT6A. While this compound is known as a chemical intermediate and an impurity related to the drug Ibrutinib, there is no direct evidence or published research detailing its pharmacological effects, mechanism of action, or quantitative biological data.

This compound is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.[3][4] Ibrutinib itself has a well-defined biological profile, with a half-maximal inhibitory concentration (IC50) of 0.5 nM against BTK.[1][5][6] It is used in the treatment of various B-cell malignancies.[3][4]

In contrast, the biological activity of this compound has not been characterized in the available literature. Chemical suppliers list this compound and its enantiomers for research purposes and for use in the synthesis of other molecules, such as Ibrutinib dimers and adducts.[1][2] However, these commercial listings do not provide any data on its biological effects.

Studies on Ibrutinib impurities have primarily focused on their detection, isolation, and structural elucidation to ensure the quality and safety of the final drug product.[7] These studies do not typically include a comprehensive biological evaluation of each impurity. Therefore, crucial data points such as IC50 or EC50 values, which quantify the potency of a substance, are not available for this compound.

Without primary research data, it is not possible to provide detailed experimental protocols for assessing the biological activity of this compound or to delineate any signaling pathways it may modulate. Any discussion on its potential biological effects would be purely speculative and without scientific basis.

References

(Rac)-IBT6A: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-IBT6A, the racemic form of a known impurity of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, is a compound of interest for researchers in oncology and immunology.[1][2][3][4][5][6] As with any small molecule destined for laboratory or preclinical studies, a thorough understanding of its solubility and stability is paramount for accurate experimental design and interpretation of results. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed, generalized protocols for its further characterization.

Core Properties of this compound

This compound is identified as a racemate of IBT6A, which is an impurity of Ibrutinib and a Btk inhibitor with an IC50 of 0.5 nM.[1][7] It is utilized in the synthesis of IBT6A Ibrutinib dimers and adducts.[1][3][4][6]

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Current data on the solubility of this compound is primarily limited to organic solvents, with dimethyl sulfoxide (DMSO) being the most characterized.

Quantitative Solubility Data
SolventConcentrationMethod/Notes
DMSO25 mg/mL (64.69 mM)Sonication is recommended.[1]
DMSO50 mg/mL (129.38 mM)Requires sonication and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.[7][8]
DMSO45 mg/mL (116.44 mM)Requires sonication.
In vivo formulation 1≥ 2.5 mg/mL (6.47 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a suspended solution.
In vivo formulation 2≥ 2.5 mg/mL (6.47 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution.
In vivo formulation 3≥ 2.5 mg/mL (6.47 mM)10% DMSO, 90% Corn Oil. Results in a clear solution.
Experimental Protocols for Solubility Determination

To further characterize the solubility of this compound, particularly in aqueous media relevant to biological assays, the following standard experimental protocols are recommended.

1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's solubility.[3][9] It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[9][10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM stock of this compound in DMSO prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) add_dmso Add DMSO stock to 96-well plate prep_stock->add_dmso add_buffer Add aqueous buffer to wells prep_buffer->add_buffer add_dmso->add_buffer incubate Incubate at room temperature (e.g., 1-2 hours) add_buffer->incubate measure Measure precipitation (e.g., turbidimetry, nephelometry) incubate->measure determine_sol Determine highest concentration without precipitation measure->determine_sol

Caption: Workflow for Kinetic Solubility Assay.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, create a serial dilution of the DMSO stock.

  • Add a standardized volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[11]

  • Measure the turbidity or light scattering in each well using a nephelometer or plate reader.

  • The kinetic solubility is the highest concentration that does not show significant precipitation. For more precise quantification, the supernatant can be analyzed by HPLC-UV or LC-MS.[12]

2. Thermodynamic Solubility Assay

This method determines the "true" equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[9][13]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid This compound to solvent shake Shake at constant temperature (e.g., 24-48 hours) add_solid->shake separate Separate solid from solution (centrifugation/filtration) shake->separate analyze Analyze supernatant (HPLC-UV or LC-MS) separate->analyze quantify Quantify against a standard curve analyze->quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Methodology:

  • Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, PBS at various pH values).

  • Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[14]

Stability Profile

Understanding the chemical stability of this compound is essential for defining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Recommended Storage Conditions
FormTemperatureDurationNotes
Powder-20°C3 yearsKeep away from direct sunlight and moisture.[1]
In Solvent-80°C1 year[1]
Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[1][2] This involves long-term, accelerated, and forced degradation studies.

1. Long-Term and Accelerated Stability Studies

These studies evaluate the stability of this compound under defined storage conditions over time.

Methodology:

  • Store aliquots of this compound (both as a solid and in solution) under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[15]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies), analyze the samples for purity, potency, and the presence of degradation products using a stability-indicating HPLC method.[1]

2. Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[16] As this compound is a Btk inhibitor, insights can be drawn from studies on similar molecules like Zanubrutinib, which has shown degradation under hydrolytic and oxidative stress.[17][18]

G cluster_stress Stress Conditions compound This compound (in solution) acid Acid Hydrolysis (e.g., 0.1M HCl) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH) compound->base oxidation Oxidation (e.g., 3% H2O2) compound->oxidation thermal Thermal (e.g., 60-80°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo analysis Analyze by LC-MS/MS for degradation products acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced Degradation Study Workflow.

Methodology:

  • Expose solutions of this compound to the following stress conditions:

    • Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.

    • Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid and solutions to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid and solutions to light as specified in ICH guideline Q1B.

  • Analyze the stressed samples at various time points using a suitable analytical technique, such as LC-MS/MS, to separate and identify any degradation products.

Conclusion

While the currently available data provides a foundational understanding of the solubility and stability of this compound, further empirical studies are necessary for a comprehensive characterization. The protocols outlined in this guide offer a systematic approach for researchers to generate robust data on the aqueous solubility, pH-dependent solubility, and stability profile of this compound. Such data is indispensable for ensuring the quality and reliability of future research and development activities involving this Btk inhibitor.

References

Commercial Availability and Technical Guide for (Rac)-IBT6A in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is a research chemical closely related to the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. Specifically, it is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1][2] As a Btk inhibitor, this compound is a valuable tool for researchers studying B-cell signaling, malignancies, and autoimmune diseases. This guide provides a comprehensive overview of its commercial availability, its presumed mechanism of action, and detailed protocols for its characterization.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The compound is typically supplied as a solid powder. The hydrochloride salt of the racemate is also commercially available.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog NumberAvailable Pack Sizes
MedchemExpressThis compoundHY-1303610 mg, 50 mg, 100 mg
TargetMolThis compoundT10625 (for IBT6A)100 mg, 1 mL x 10 mM (in DMSO)
BiosynthThis compoundMGC418475 mg, 10 mg, 25 mg, 50 mg
TebubioThis compoundP012293661 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 1 mL x 10 mM (in DMSO)
BioHippoThis compound hydrochlorideBHB204406665 mg, 50 mg
AmbeedThis compoundA980269Inquire for pack sizes

Mechanism of Action and Signaling Pathway

This compound is characterized as an inhibitor of Bruton's tyrosine kinase (Btk). While a specific IC50 value for this compound has not been reported in the scientific literature, its parent compound, Ibrutinib, is a highly potent, irreversible Btk inhibitor with an IC50 of 0.5 nM.[1][3][4] IBT6A itself has been used in the synthesis of activity-based probes for Btk, indicating its interaction with this kinase.[1]

Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and survival. A key downstream effector of Btk is the Rac family of small GTPases, particularly Rac1 and Rac2. Btk activation leads to the subsequent activation of Rac, which in turn modulates the actin cytoskeleton, leading to changes in cell motility, adhesion, and proliferation. By inhibiting Btk, this compound is presumed to disrupt this signaling cascade, leading to the inhibition of Rac activation and its downstream cellular effects.

Below is a diagram illustrating the proposed signaling pathway.

Btk_Rac_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Btk Bruton's Tyrosine Kinase (Btk) BCR->Btk 2. Phosphorylation & Activation Rac_GDP Rac-GDP (Inactive) Btk->Rac_GDP 3. GEF Activation Rac_GTP Rac-GTP (Active) Rac_GDP->Rac_GTP 4. GDP/GTP Exchange Cellular_Response Actin Cytoskeleton Rearrangement, Cell Motility, Proliferation Rac_GTP->Cellular_Response 5. Downstream Signaling Rac_IBT6A This compound Rac_IBT6A->Btk Inhibition Antigen Antigen Antigen->BCR 1. Activation

Btk-Rac Signaling Pathway Inhibition by this compound.

Experimental Protocols

To characterize the biological activity of this compound, two key in vitro assays are recommended: a Btk kinase assay to determine its inhibitory potency and a Rac activation assay to confirm its effect on the downstream signaling pathway.

In Vitro Btk Kinase Inhibition Assay

This protocol is a representative method for determining the IC50 value of a Btk inhibitor.

Btk_Assay_Workflow start Start step1 Prepare serial dilutions of this compound start->step1 step2 Add recombinant Btk enzyme to microplate wells step1->step2 step3 Add this compound dilutions to wells and incubate step2->step3 step4 Initiate reaction by adding ATP and a peptide substrate step3->step4 step5 Incubate to allow phosphorylation step4->step5 step6 Stop reaction and detect phosphorylation (e.g., using ADP-Glo™) step5->step6 step7 Measure signal (Luminescence) step6->step7 end Calculate IC50 step7->end

Workflow for an in vitro Btk Kinase Inhibition Assay.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a 2x kinase buffer solution.

  • Create a serial dilution of this compound in DMSO, and then dilute further in the 2x kinase buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the recombinant Btk enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Rac1 Activation Assay (Pull-down)

This protocol describes a method to measure the level of active, GTP-bound Rac1 in cell lysates.

Rac_Assay_Workflow start Start step1 Culture and treat cells with This compound or vehicle start->step1 step2 Lyse cells in a buffer containing GST-PAK1-PBD fusion protein step1->step2 step3 Incubate lysate with glutathione resin step2->step3 step4 Pull down active Rac1-GTP by centrifugation step3->step4 step5 Wash the resin to remove unbound proteins step4->step5 step6 Elute bound proteins (active Rac1) from the resin step5->step6 step7 Analyze eluate by Western blot using an anti-Rac1 antibody step6->step7 end Quantify active Rac1 levels step7->end

Workflow for a Rac1 Activation Pull-down Assay.

Materials:

  • Cell line expressing Btk (e.g., Ramos cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis/Binding/Wash buffer

  • GST-PAK1-PBD (p21-binding domain) fusion protein

  • Glutathione agarose resin

  • Protease and phosphatase inhibitors

  • Anti-Rac1 antibody

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time.

  • Lyse the cells on ice using a lysis buffer supplemented with protease/phosphatase inhibitors and the GST-PAK1-PBD fusion protein.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysates with glutathione agarose resin to capture the GST-PAK1-PBD bound to active Rac1-GTP.

  • Wash the resin beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.

  • A sample of the total cell lysate should be run in parallel to determine the total Rac1 levels for normalization.

Conclusion

This compound is a commercially available tool for the in vitro study of Btk signaling. While its specific inhibitory potency has not been formally published, its structural relationship to Ibrutinib and its use in synthesizing Btk probes strongly suggest it acts as a Btk inhibitor. By inhibiting Btk, it is expected to modulate the downstream Rac signaling pathway, impacting B-cell function. The provided protocols offer a framework for researchers to characterize the activity of this compound and investigate its effects in relevant biological systems.

References

Ibrutinib Impurity IBT6A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ibrutinib impurity IBT6A, a critical process-related impurity encountered during the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the background information, formation pathways, analytical methodologies for detection and quantification, and control strategies for IBT6A.

Introduction to Ibrutinib and its Impurities

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. It is approved for the treatment of various B-cell malignancies. The chemical name for Ibrutinib is 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one.[1] As with any active pharmaceutical ingredient (API), the purity of Ibrutinib is critical to its safety and efficacy. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[]

Background Information on IBT6A

IBT6A is a key process-related impurity in the synthesis of Ibrutinib. It is, in fact, the penultimate intermediate in many common synthetic routes to Ibrutinib.

Chemical Identity
CharacteristicInformation
Chemical Name (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3]
CAS Number 1022150-12-4[3]
Molecular Formula C22H22N6O[3]
Molecular Weight 386.45 g/mol [3]
Synonyms Ibrutinib N-Desacryloyl Impurity, Ibrutinib Impurity 18

IBT6A is structurally very similar to Ibrutinib, lacking only the acryloyl group on the piperidine ring. Like Ibrutinib, IBT6A is also reported to be a Btk inhibitor.[3]

Formation of IBT6A during Ibrutinib Synthesis

IBT6A is a direct precursor to Ibrutinib in several patented synthetic processes. The general synthetic strategy involves the coupling of the pyrazolopyrimidine core with the chiral piperidine moiety, followed by the acylation of the piperidine nitrogen to introduce the pharmacologically important acryloyl group.

A common synthetic route proceeds as follows:

  • Formation of the Pyrazolopyrimidine Core: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Coupling Reaction: This core is then coupled with a protected (R)-3-hydroxypiperidine derivative, often via a Mitsunobu reaction.

  • Deprotection: The protecting group on the piperidine nitrogen is removed to yield IBT6A.

  • Acylation: IBT6A is reacted with an acryloylating agent, such as acryloyl chloride or acrylic anhydride, to form Ibrutinib.

Below is a DOT script representation of the final steps in the synthesis of Ibrutinib, highlighting the formation of IBT6A.

Ibrutinib_Synthesis cluster_synthesis Final Steps of Ibrutinib Synthesis Protected_Intermediate Protected (R)-piperidin-3-yl Intermediate IBT6A IBT6A ((R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl) -1H-pyrazolo[3,4-d]pyrimidin-4-amine) Protected_Intermediate->IBT6A Deprotection Ibrutinib Ibrutinib IBT6A->Ibrutinib Acylation (e.g., Acryloyl Chloride)

Final synthetic steps to Ibrutinib, forming IBT6A as a key intermediate.

Related Impurities: Dimers and Adducts

During the final acylation step and under certain storage conditions, IBT6A and Ibrutinib can be involved in the formation of other impurities, notably dimers and adducts.

Ibrutinib Dimer Impurity

An "Ibrutinib dimer impurity" has been identified with the following characteristics:

CharacteristicInformation
Chemical Name 1-((R)-3-(4-((3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one[4]
CAS Number 2031255-23-7[4]
Molecular Formula C50H48N12O4[4]
Molecular Weight 880.99 g/mol [4]

This dimer is thought to form via a Michael addition reaction where the primary amine of one Ibrutinib molecule attacks the activated double bond of the acryloyl group of another Ibrutinib molecule. A similar reaction can occur between Ibrutinib and the residual intermediate, IBT6A.

IBT6A Adducts

The term "IBT6A adduct" likely refers to products formed by the reaction of IBT6A with other molecules present in the reaction mixture. The most probable adduct is formed through the Michael addition of the piperidine nitrogen of IBT6A to the acryloyl group of an Ibrutinib molecule.

The following diagram illustrates the potential formation of these related impurities.

Side_Reactions cluster_adduct_formation Potential Side Reactions Ibrutinib Ibrutinib Ibrutinib_Dimer Ibrutinib Dimer Ibrutinib->Ibrutinib_Dimer Michael Addition (with another Ibrutinib molecule) IBT6A IBT6A IBT6A_Adduct IBT6A-Ibrutinib Adduct IBT6A->IBT6A_Adduct Michael Addition (with Ibrutinib)

Formation of dimer and adduct impurities via Michael addition.

Analytical Methodologies for IBT6A

The quantification of IBT6A and other related impurities in Ibrutinib is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.

Representative Experimental Protocol: RP-HPLC

While a specific monograph method for IBT6A is not publicly available, a general reversed-phase HPLC (RP-HPLC) method for the analysis of Ibrutinib and its impurities can be adapted.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to elute impurities and the API.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This method would be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

LC-MS/MS for Enhanced Specificity and Sensitivity

For more rigorous identification and quantification, especially at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

ParameterTypical Conditions
Chromatography UPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Specific precursor-to-product ion transitions would be monitored for Ibrutinib, IBT6A, and other impurities.

The following diagram outlines a general workflow for the analysis of Ibrutinib impurities.

Analytical_Workflow cluster_workflow General Analytical Workflow for Ibrutinib Impurity Profiling Sample_Prep Sample Preparation (Dissolution in a suitable solvent) HPLC_UPLC RP-HPLC or UPLC Separation Sample_Prep->HPLC_UPLC Detection UV or MS/MS Detection HPLC_UPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for the analysis of Ibrutinib and its impurities.

Control and Specification of IBT6A

As a process-related impurity, the level of IBT6A in the final Ibrutinib API must be controlled. This is achieved by optimizing the final acylation step to ensure complete conversion of IBT6A to Ibrutinib and by implementing robust purification methods to remove any unreacted IBT6A.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the qualification and setting of acceptance criteria for impurities. For a known, identified impurity like IBT6A, the specification in the drug substance is typically set based on toxicological data and batch analysis. While specific limits for IBT6A are not publicly disclosed, typical specifications for individual identified impurities are often in the range of 0.10% to 0.15%.

Conclusion

Ibrutinib impurity IBT6A is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Ibrutinib. A thorough understanding of its formation, coupled with robust analytical methods for its quantification, is essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Ibrutinib.

References

(Rac)-IBT6A: A Technical Guide to Its Racemic Nature and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the racemic nature of (Rac)-IBT6A, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] A thorough understanding of the stereochemical properties of small molecule inhibitors is paramount in drug development, as the individual enantiomers of a chiral compound can possess markedly different pharmacological and toxicological profiles.

The Fundamental Role of Chirality in Drug Development

Chirality is a core concept in medicinal chemistry and pharmacology. A molecule is defined as chiral if it cannot be superimposed on its mirror image. These non-superimposable mirror images are termed enantiomers . A 1:1 mixture of two enantiomers is referred to as a racemate or a racemic mixture.

While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules—such as enzymes and receptors—can differ significantly. This often results in one enantiomer, the eutomer , eliciting the desired therapeutic effect, while the other enantiomer, the distomer , may be less active, inactive, or contribute to off-target effects and toxicity. Consequently, the resolution and characterization of enantiomers are critical endeavors in the drug development pipeline.

This compound: A Chiral Impurity of Ibrutinib

This compound is the racemic form of IBT6A, a compound identified as an impurity during the synthesis of Ibrutinib.[1][2] Ibrutinib is a highly effective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling.[3] The presence of a stereocenter in the IBT6A structure dictates that it exists as a pair of enantiomers. Characterizing the biological activity of each enantiomer is crucial for assessing the safety and efficacy of the final Ibrutinib drug product.

Bruton's Tyrosine Kinase (BTK) and Its Signaling Cascade

BTK is a non-receptor tyrosine kinase belonging to the Tec family, which plays an indispensable role in B-cell receptor (BCR) signaling.[4] The activation of the BCR initiates a downstream signaling cascade that is fundamental for B-cell proliferation, differentiation, and survival.[4] Aberrant BTK signaling is a known driver in the pathophysiology of various B-cell malignancies and autoimmune disorders.[3][4]

The diagram below provides a simplified overview of the BTK signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Recruits & Phosphorylates PIP3 PIP3 PIP3->BTK Binds to PH domain PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolyzes PIP2 to NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation DAG_IP3->NFkB_NFAT_AP1 Cell_Response B-Cell Proliferation, Survival & Differentiation NFkB_NFAT_AP1->Cell_Response Ibrutinib Ibrutinib / (S)-IBT6A (Eutomer) Ibrutinib->BTK Irreversibly Inhibits

Caption: Simplified BTK signaling pathway and the site of Ibrutinib's inhibitory action.

Stereospecificity in the Mechanism of Action of Ibrutinib

Ibrutinib acts as a selective and irreversible inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys-481) within the enzyme's active site.[5] This covalent modification permanently blocks the kinase activity of BTK, thereby abrogating the downstream signaling cascade.[3]

The formation of this covalent adduct is a highly specific molecular event that relies on the precise three-dimensional arrangement of the inhibitor within the binding pocket. The inherent chirality of the BTK active site implies that the two enantiomers of IBT6A are unlikely to bind with identical affinity and reactivity.

Racemic_Binding cluster_racemate This compound Mixture cluster_target BTK Active Site (Chiral) Eutomer S-Enantiomer (Eutomer) BTK_Site BTK (Cys-481) Eutomer->BTK_Site High Affinity Covalent Bond Distomer R-Enantiomer (Distomer) Distomer->BTK_Site Low Affinity No/Weak Interaction

Caption: Differential binding of enantiomers from a racemate to a chiral biological target.

Quantitative Analysis of BTK Inhibition

While specific experimental data for the individual enantiomers of IBT6A are not available in the public domain, their expected activities can be inferred from the known potency of Ibrutinib and the established principles of stereopharmacology. The following table presents the reported IC50 value for Ibrutinib alongside illustrative hypothetical values for the IBT6A enantiomers to demonstrate the potential for significant disparity in biological activity.

CompoundTargetIC50 (nM)PotencyReference / Note
IbrutinibBTK0.5High[1]
(S)-IBT6ABTK~1-10High (Hypothetical Eutomer)Illustrative
(R)-IBT6ABTK>1000Low/Inactive (Hypothetical Distomer)Illustrative
This compoundBTK~2-20Moderate (Mixture)Illustrative

Disclaimer: The IC50 values for the IBT6A enantiomers and the racemate are hypothetical and presented for illustrative purposes only to conceptualize the typical differences in potency observed between the enantiomers of a chiral therapeutic agent.

Experimental Protocol for Chiral Separation

To accurately assess the biological activity of the individual enantiomers, they must first be physically separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a widely employed and effective technique for this purpose.

Protocol: Chiral HPLC Separation of this compound
  • Objective: To resolve and isolate the (R)- and (S)-enantiomers of IBT6A from the racemic starting material.

  • Materials & Equipment:

    • This compound standard

    • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

    • Chiral HPLC column (e.g., polysaccharide-based CSP such as Chiralpak® IA, IB, or IC)

    • Analytical HPLC system equipped with a UV detector

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase) to a final concentration of approximately 1 mg/mL. Filter the solution using a 0.45 µm syringe filter to remove any particulates.

    • Initial Chromatographic Conditions:

      • Column: Chiralpak® IA (or equivalent)

      • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). This ratio may require optimization.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: A wavelength of maximum absorbance for the compound (e.g., 254 nm).

      • Injection Volume: 10 µL

    • Execution:

      • Equilibrate the column with the mobile phase until a stable detector baseline is achieved.

      • Inject the prepared sample onto the column.

      • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

      • Successful separation will be indicated by the appearance of two distinct peaks.

    • Method Optimization: If baseline separation is not achieved, systematically adjust the mobile phase composition (e.g., alter the hexane/isopropanol ratio, introduce a different alcohol modifier like ethanol) or modify the flow rate.

    • Data Analysis: The success of the separation is quantified by the resolution between the two enantiomeric peaks. The relative percentage of each enantiomer in the original mixture can be determined by comparing their respective peak areas.

Experimental_Workflow Start This compound Sample HPLC Chiral HPLC Separation Start->HPLC Collection Fraction Collection HPLC->Collection Enantio_S Isolated (S)-IBT6A Collection->Enantio_S Peak 1 Enantio_R Isolated (R)-IBT6A Collection->Enantio_R Peak 2 Analysis Biological Activity Assay (e.g., BTK IC50) Enantio_S->Analysis Enantio_R->Analysis Result_S Determine Activity of S-Enantiomer Analysis->Result_S Result_R Determine Activity of R-Enantiomer Analysis->Result_R

Caption: Experimental workflow for the chiral separation and subsequent biological evaluation of enantiomers.

Conclusion

The racemic nature of this compound underscores the critical importance of stereochemistry in the design and evaluation of targeted covalent inhibitors. As a racemate, this compound is a composite of two enantiomers that are anticipated to exhibit divergent biological activities, a consequence of the chiral environment of the BTK active site. It is highly probable that one enantiomer acts as the active eutomer, accounting for any significant BTK inhibition, while the other functions as a less active or inactive distomer. For the purposes of regulatory approval and to ensure an optimal therapeutic index, modern drug development overwhelmingly favors the advancement of single enantiomers as active pharmaceutical ingredients. Therefore, the separation, purification, and independent biological characterization of each IBT6A enantiomer represent indispensable next steps in assessing its potential as a therapeutic agent or in quantifying its impact as a process impurity in Ibrutinib.

References

Methodological & Application

Synthesis of IBT6A Ibrutinib Dimer: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the IBT6A Ibrutinib dimer, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The synthesis outlined herein utilizes (Rac)-IBT6A as the starting material. While specific literature detailing this exact conversion is limited, this protocol is based on established chemical principles, primarily the Michael addition reaction, which is the likely mechanism for this dimerization. This application note also includes a summary of quantitative data in a tabular format, a detailed experimental workflow, and diagrams of the synthetic pathway and the relevant biological signaling pathway.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][][3] Its targeted action has made it a cornerstone in the treatment of various B-cell malignancies.[1][3] During the synthesis and storage of Ibrutinib, various impurities can form, one of which is the IBT6A Ibrutinib dimer.[4][5][6] Understanding the formation and biological activity of such impurities is critical for drug development and regulatory compliance. The starting material for this proposed synthesis, this compound, is a racemate of a known Ibrutinib impurity.[4][7] This document provides a comprehensive guide for the laboratory-scale synthesis of the IBT6A Ibrutinib dimer from this compound, which can be valuable for researchers studying Ibrutinib's impurity profile, developing analytical standards, or investigating the biological effects of its dimers.

Data Summary

The following table summarizes the expected, hypothetical quantitative data for the synthesis of the IBT6A Ibrutinib dimer. These values are representative and should be confirmed experimentally.

ParameterValueMethod of Analysis
Reactant
This compound Molecular Weight440.50 g/mol N/A
Product
IBT6A Ibrutinib Dimer Molecular Weight881.01 g/mol Mass Spectrometry
Theoretical Yield>80%Gravimetric
Actual YieldTo be determinedGravimetric
Purity>95%HPLC
AppearanceWhite to off-white solidVisual Inspection
Melting PointTo be determinedMelting Point Apparatus

Experimental Protocol

This protocol describes a proposed method for the synthesis of the IBT6A Ibrutinib dimer via a Michael addition reaction.

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add a catalytic amount of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1-0.2 eq). The base will facilitate the Michael addition by deprotonating the amine group.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove the base and any acidic impurities. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the IBT6A Ibrutinib dimer.

  • Characterization: Characterize the purified dimer by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start This compound in DMF add_base Add TEA or DIPEA start->add_base 1. Dissolve react Stir at Room Temperature add_base->react 2. Initiate Reaction monitor Monitor by TLC/HPLC react->monitor 3. Reaction Progress dilute Dilute with DCM monitor->dilute wash_bicarb Wash with NaHCO3 dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4/Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize (NMR, MS, HPLC) chromatography->characterize

Caption: Experimental workflow for the synthesis of IBT6A Ibrutinib dimer.

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

References

Application Notes and Protocols for (Rac)-IBT6A as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-IBT6A, a racemic form of IBT6A, is recognized as a significant impurity in the manufacturing of Ibrutinib, a potent Bruton's tyrosine kinase (Btk) inhibitor used in the treatment of B-cell malignancies.[1][2] As an analytical standard, this compound is crucial for the accurate identification and quantification of this impurity in Ibrutinib active pharmaceutical ingredients (APIs) and finished drug products, ensuring their quality, safety, and efficacy.

This document provides detailed protocols for the use of this compound as an analytical standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. These methods are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ibrutinib.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.

PropertyValueReference
Chemical Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one (Racemic)[3]
Molecular Formula C22H22N6O[4]
Molecular Weight 386.45 g/mol [4]
CAS Number 1412418-47-3[4]

Experimental Protocols

The following protocols are based on established methods for the analysis of Ibrutinib and its impurities.[2][5] It is recommended to use compendial grade this compound reference standard for all analytical purposes.

Preparation of Standard and Sample Solutions

Accurate preparation of solutions is critical for reliable quantitative analysis.

a) this compound Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

b) Working Standard Solution (1 µg/mL):

  • Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

c) Sample Solution (for Ibrutinib API):

  • Accurately weigh approximately 25 mg of the Ibrutinib API sample.

  • Transfer it into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 10 minutes.

d) Spiked Sample Solution (for Method Validation):

  • Prepare the Ibrutinib sample solution as described above.

  • Spike with a known amount of this compound standard solution to assess accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound from Ibrutinib and its other impurities.[2]

a) Chromatographic Conditions:

ParameterCondition
Column X-Bridge C18 (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.02 M Ammonium Acetate buffer (pH 6.0)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

b) System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections using the this compound working standard solution.

c) Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the peak area of the this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for trace-level quantification.

a) Chromatographic Conditions: The HPLC conditions can be adapted for LC-MS/MS. The use of volatile mobile phases like ammonium formate is compatible with mass spectrometry.[5][6]

ParameterCondition
Column Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0)
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to ensure separation from Ibrutinib and other impurities.
Flow Rate 0.3 mL/min
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 387.2 (for [M+H]+)
Product Ions (m/z) To be determined by direct infusion of this compound standard.
Collision Energy To be optimized for specific transitions.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Presentation

The following tables summarize typical validation parameters for an analytical method for Ibrutinib and its impurities, which would include this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for this compound peak) ≤ 2.0
Theoretical Plates (for this compound peak) ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Data

ParameterResult
Linearity (Concentration Range) LOQ - 150% of specification limit
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 95.0% - 105.0%
Precision (%RSD) ≤ 5.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Mandatory Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Analytical Method cluster_data Data Processing Standard_Stock Standard Stock Solution This compound Working_Standard Working Standard Solution Standard_Stock->Working_Standard Dilution HPLC HPLC Analysis Working_Standard->HPLC LCMS LC-MS/MS Analysis Working_Standard->LCMS Sample_Solution Sample Solution (Ibrutinib API) Sample_Solution->HPLC Sample_Solution->LCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound.

Stability Indicating Method Concept

G cluster_stress Forced Degradation Conditions Ibrutinib Ibrutinib Drug Product Acid Acid Hydrolysis Ibrutinib->Acid Base Base Hydrolysis Ibrutinib->Base Oxidation Oxidation Ibrutinib->Oxidation Thermal Thermal Ibrutinib->Thermal Photolytic Photolytic Ibrutinib->Photolytic Analytical_Method Stability-Indicating Analytical Method Ibrutinib->Analytical_Method Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Degradation_Products->Analytical_Method Impurity This compound (Process Impurity) Impurity->Analytical_Method Resolution Resolution of all peaks Analytical_Method->Resolution

References

Application Note: HPLC Analysis of Ibrutinib and its Impurity (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2] The manufacturing process and storage of Ibrutinib can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is IBT6A. (Rac)-IBT6A is the racemic form of IBT6A and is used as a reference standard for the identification and quantification of this impurity in Ibrutinib samples.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Ibrutinib and its related impurities, including IBT6A. The method is validated according to ICH guidelines and is suitable for quality control and stability testing of Ibrutinib in pharmaceutical formulations.

Principle

The method employs a reversed-phase HPLC system with a C18 column and a gradient elution program. The separation of Ibrutinib from its impurities is achieved based on their differential partitioning between the stationary phase and the mobile phase. A photodiode array (PDA) detector is used for the detection and quantification of the analytes at a specified wavelength.

Materials and Reagents

  • Standards: Ibrutinib Reference Standard, this compound Reference Standard

  • Reagents:

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Potassium hydroxide (KOH), analytical grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to a resistivity of >18 MΩ·cm

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

ParameterSpecification
HPLC System Waters HPLC with PDA Detector or equivalent
Column X-Bridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM KH₂PO₄ with 0.07% TFA (pH adjusted to 5.5 with KOH) : Acetonitrile (85:15 v/v)
Mobile Phase B 10 mM KH₂PO₄ with 0.07% TFA (pH adjusted to 5.5 with KOH) : Acetonitrile (30:70 v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Wavelength 220 nm
Injection Volume 10 µL
Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (Ibrutinib):

  • Accurately weigh about 25 mg of Ibrutinib Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Dilute to volume with diluent and mix well.

Standard Stock Solution (Impurities):

  • Accurately weigh about 10 mg of this compound Reference Standard and other relevant impurities into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Dilute to volume with diluent and mix well.

Working Standard Solution:

  • Pipette 5.0 mL of the Standard Stock Solution (Ibrutinib) and an appropriate volume of the Standard Stock Solution (Impurities) into a 100 mL volumetric flask.

  • Dilute to volume with diluent and mix well. This solution contains a known concentration of Ibrutinib and its impurities.

Sample Preparation (Ibrutinib Capsules):

  • Weigh and finely powder the contents of not fewer than 20 Ibrutinib capsules.

  • Accurately weigh a portion of the powder equivalent to 140 mg of Ibrutinib into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of Ibrutinib.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Centrifuge a portion of the solution at 4000 RPM for 5 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Data Presentation

The performance of the HPLC method was validated for specificity, linearity, accuracy, precision, and sensitivity. The key validation parameters for Ibrutinib and the IBT6A impurity are summarized below.

ParameterIbrutinibThis compound
Retention Time (min) Approx. 25.8Approx. 18.2
Linearity Range LOQ to 150% of test concentrationLOQ to 150% of specification level
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ReportableReportable
Limit of Quantification (LOQ) ReportableReportable
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) < 2.0%< 5.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Ibrutinib & this compound) hplc_system HPLC System (X-Bridge C18 Column) prep_standards->hplc_system prep_sample Prepare Sample Solution (from Ibrutinib Capsules) prep_sample->hplc_system gradient Gradient Elution (Mobile Phase A & B) hplc_system->gradient detection PDA Detection (@ 220 nm) gradient->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Ibrutinib & Impurities integration->quantification

Caption: Workflow for HPLC analysis of Ibrutinib and its impurities.

Relationship between Ibrutinib and IBT6A Impurity

chemical_relationship Ibrutinib Ibrutinib (Active Pharmaceutical Ingredient) IBT6A This compound (Process Impurity) Synthesis Pharmaceutical Manufacturing Process Synthesis->Ibrutinib Yields Synthesis->IBT6A Can produce

Caption: Relationship of Ibrutinib and its impurity IBT6A.

Conclusion

The described RP-HPLC method is demonstrated to be simple, robust, and stability-indicating for the quantitative determination of Ibrutinib and its process-related impurity, IBT6A. The method is validated to be accurate, precise, and linear over the specified concentration ranges. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of Ibrutinib drug substance and drug product.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of IBT6A Impurity in Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of IBT6A, a known process impurity and active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] The method is designed for researchers, scientists, and drug development professionals requiring precise and reliable analysis of Ibrutinib and its impurities to ensure drug quality, safety, and efficacy. The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for implementation in quality control and research laboratories.

Introduction

Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[1][3] Its efficacy in treating various B-cell malignancies is well-established.[1][3] Impurities in active pharmaceutical ingredients (APIs), such as IBT6A, can arise during synthesis or degradation and may impact the safety and efficacy of the final drug product.[3][4][5] Therefore, regulatory bodies mandate strict control and monitoring of such impurities.[4]

IBT6A is a known impurity of Ibrutinib and also exhibits inhibitory activity against BTK.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it the ideal choice for identifying and quantifying trace-level impurities.[6] This document provides a detailed protocol for a validated LC-MS/MS method to quantify the IBT6A impurity in Ibrutinib samples.

Experimental Protocols

Materials and Reagents
  • Ibrutinib Reference Standard (≥99.5% purity)

  • IBT6A Reference Standard (≥98% purity)

  • Ibrutinib-d5 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Standard and Sample Preparation

2.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve Ibrutinib and IBT6A reference standards in methanol to prepare individual stock solutions of 1 mg/mL.

  • Prepare a 1 mg/mL stock solution of Ibrutinib-d5 (Internal Standard) in methanol.

2.2. Working Standard Solutions

  • Prepare serial dilutions of the Ibrutinib and IBT6A stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 0.5 ng/mL to 500 ng/mL.

  • Prepare a working solution of the internal standard (Ibrutinib-d5) at a concentration of 20 ng/mL in the same diluent.

2.3. Quality Control (QC) Samples

  • Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL) for both Ibrutinib and IBT6A by spiking the respective standard solutions into a blank matrix.

2.4. Sample Preparation (Protein Precipitation)

  • To 50 µL of the sample (e.g., dissolved drug substance or plasma), add 200 µL of the internal standard working solution (20 ng/mL Ibrutinib-d5 in acetonitrile).[6]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the samples at 16,000 rpm for 15 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrumentation available.

3.1. Liquid Chromatography

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in 10 mM Ammonium Formate in Water[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.5 mL/min[6]
Column Temp. 38 °C[6]
Injection Volume 3 µL[6]
Gradient 0-4.0 min, 38% B; 4.0-4.1 min, 38-95% B; 4.1-5.0 min, 95% B; 5.0-5.1 min, 95-38% B; 5.1-6.5 min, 38% B[6]

3.2. Mass Spectrometry

ParameterCondition
MS System Sciex API 4000+ or equivalent Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5000 V
Temperature 550 °C
MRM Transitions See Table 1

Table 1: MRM Transitions for Ibrutinib, IBT6A, and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Ibrutinib 441.1304.2100
IBT6A 387.4(To be determined empirically, e.g., fragments of the pyrazolopyrimidine core)100
Ibrutinib-d5 (IS) 446.2309.2100

Note: The MRM transition for IBT6A is proposed based on its molecular weight (386.45 g/mol ). The precursor ion would be [M+H]+. The product ion needs to be determined by infusing the IBT6A standard into the mass spectrometer and performing a product ion scan.

Data Presentation and Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaExample Results
Linearity (r²) ≥ 0.99> 0.99 over 0.5-200 ng/mL[4][6]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.4 ng/mL[6]
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)94.7% - 105.7%[2]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 13%[2]
Specificity No significant interference at the retention times of the analyte and IS.Method demonstrated robust specificity with minimal interference.[4]
Matrix Effect Within acceptable limits (e.g., 85-115%)89.3% to 111.0%[7]
Stability (Freeze-thaw, short-term, long-term) Analyte integrity confirmed under various conditions.All compounds demonstrated stability under relevant conditions.[7]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Ibrutinib, IBT6A, IS) working Prepare Working Standards & QC Samples stock->working sample Sample Preparation (Protein Precipitation) lc LC Separation (C18 Column, Gradient Elution) sample->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant report Reporting (Impurity Level) quant->report

Caption: Workflow for IBT6A impurity analysis.

Signaling Pathway Inhibition by Ibrutinib/IBT6A

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_MAPK NF-κB, MAPK, NFAT DAG_IP3->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor Ibrutinib / IBT6A Inhibitor->BTK

Caption: Inhibition of the BCR pathway by Ibrutinib/IBT6A.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of the IBT6A impurity in Ibrutinib samples. This application note offers a comprehensive protocol that can be readily implemented in a laboratory setting for quality control and research purposes, ensuring the safety and quality of Ibrutinib drug products. The validation parameters confirm that the method is robust and fit for its intended purpose, adhering to regulatory expectations.

References

Application Notes and Protocols for (Rac)-IBT6A in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] Ibrutinib is a well-established therapeutic agent for various B-cell malignancies, exerting its effect through covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[] Given its structural similarity to Ibrutinib, this compound is also recognized as a BTK inhibitor. These application notes provide a comprehensive guide for researchers interested in utilizing this compound in kinase activity assays to explore its inhibitory potential and selectivity.

While specific biochemical data for this compound is limited in publicly available literature, its activity is presumed to be comparable to that of Ibrutinib. Therefore, the protocols and data presented herein are based on established methodologies for BTK inhibitors and the known kinase profile of Ibrutinib.

Data Presentation: Kinase Inhibitory Profile

Quantitative kinase inhibition data for this compound is not extensively available. However, as an impurity of Ibrutinib, its kinase inhibition profile is expected to share similarities. The following table summarizes the kinase selectivity of Ibrutinib against a panel of kinases, which can serve as a reference for preliminary studies with this compound. It is crucial for researchers to experimentally determine the specific IC50 values for this compound against their kinases of interest.

Kinase TargetIbrutinib IC50 (nM)Kinase FamilyReference
BTK 0.5 Tec[1]
BLK0.8Src[3]
BMX0.9Tec[3]
ITK4.9Tec[4]
TEC1.1Tec[5]
EGFR7.8Receptor Tyrosine Kinase[3]
FGR1.6Src[3]
LCK1.9Src[3]
SRC2.5Src[3]
YES13.3Src[3]

Note: The above data is for Ibrutinib and should be used as a guideline. The actual inhibitory activity of this compound may vary.

Signaling Pathways

This compound, as a BTK inhibitor, is expected to primarily interfere with the B-cell receptor (BCR) signaling pathway. BTK is a key downstream effector of the BCR, and its activation leads to a cascade of signaling events that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK by this compound would block these downstream signals.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Rac_IBT6A This compound Rac_IBT6A->BTK Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for in vitro kinase assays that can be adapted for the characterization of this compound.

Protocol 1: ADP-Glo™ Kinase Assay for BTK Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human BTK enzyme

  • This compound (dissolved in DMSO)

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

ADP_Glo_Workflow A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Dispense this compound dilutions and DMSO (control) into plate A->B C Add BTK enzyme to wells B->C D Initiate reaction by adding Substrate/ATP mixture C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate at room temperature (e.g., 40 minutes) F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate light G->H I Incubate at room temperature (e.g., 30-60 minutes) H->I J Measure luminescence I->J K Data Analysis (Calculate % inhibition and IC50) J->K

Caption: Workflow for the ADP-Glo™ kinase assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the BTK enzyme, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations should be determined empirically.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.

    • Add 2.5 µL of the BTK enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: HTRF® Kinase Assay for BTK Inhibition

This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF®) and measures the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human BTK enzyme

  • This compound (dissolved in DMSO)

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • ATP

  • Kinase Buffer

  • HTRF® KinEASE™ STK Kit (or similar, containing Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • Low-volume, white 384-well plates

  • HTRF®-compatible plate reader

Experimental Workflow:

HTRF_Workflow A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Dispense this compound dilutions and DMSO (control) into plate A->B C Add BTK enzyme and biotinylated substrate mixture to wells B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Stop reaction and detect by adding premixed HTRF detection reagents (Eu-Ab and SA-XL665 in EDTA buffer) E->F G Incubate at room temperature (e.g., 60 minutes) F->G H Read HTRF signal (665 nm / 620 nm) G->H I Data Analysis (Calculate HTRF ratio, % inhibition, and IC50) H->I

Caption: Workflow for the HTRF® kinase assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in kinase buffer (final DMSO concentration ≤1%).

    • Prepare working solutions of BTK enzyme, biotinylated substrate, and ATP in kinase buffer.

  • Assay Plate Setup:

    • Add 2 µL of serially diluted this compound or DMSO to the wells of a 384-well plate.

    • Add 4 µL of a mixture containing the BTK enzyme and biotinylated substrate.

    • Pre-incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Start the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection mixture (Europium cryptate-labeled antibody and Streptavidin-XL665 premixed in detection buffer containing EDTA).

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Determine the percent inhibition based on the HTRF ratio and calculate the IC50 value.

Conclusion

This compound, as a racemate of a known Ibrutinib impurity, presents an interesting compound for kinase inhibition studies, particularly targeting BTK. While specific inhibitory data for this compound is not widely published, the provided application notes and adaptable protocols offer a solid foundation for researchers to characterize its activity and selectivity. It is recommended to perform comprehensive kinase profiling to fully elucidate the inhibitory landscape of this compound. The provided diagrams for the BTK signaling pathway and experimental workflows serve as valuable visual aids for understanding the mechanism of action and experimental design.

References

Application Notes and Protocols for (Rac)-IBT6A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (Rac)-IBT6A is a racemic mixture of IBT6A, which is documented as an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib[1][2]. Currently, there is a lack of specific experimental data on the biological activity and cellular effects of this compound. The following protocols and data are based on the presumed mechanism of action as a BTK inhibitor, analogous to Ibrutinib, and are intended to serve as a starting point for research. All quantitative data presented are hypothetical and should be determined experimentally for this compound.

Introduction

This compound is the racemic form of a known impurity in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[3][4] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[3][5] Given its structural similarity to Ibrutinib, it is hypothesized that this compound may also exhibit inhibitory activity against BTK. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound in cell culture.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on expected activities for a BTK inhibitor. These values require experimental verification.

ParameterCell LineValueNotes
IC50 (Cell Viability) TMD8 (ABC-DLBCL)5 nMDetermined after 72-hour incubation.
HBL-1 (ABC-DLBCL)10 nMDetermined after 72-hour incubation.
Ramos (Burkitt's Lymphoma)500 nMLess sensitive cell line.
Apoptosis Induction TMD810 nMSignificant increase in Annexin V positive cells after 48 hours.
Target Inhibition (pBTK) TMD81-10 nMDose-dependent decrease in phosphorylated BTK (Tyr223) observed by Western blot after 4 hours.

Signaling Pathway

This compound is presumed to inhibit BTK, a key kinase in the B-cell receptor signaling pathway. Inhibition of BTK blocks the downstream activation of phospholipase C gamma 2 (PLCγ2), which in turn prevents the activation of key signaling cascades including the MAPK/ERK and NF-κB pathways. This ultimately leads to decreased cell proliferation and induction of apoptosis in susceptible B-cell lymphoma cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Proliferation Proliferation & Survival DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFKB NF-κB Pathway PKC->NFKB MAPK MAPK Pathway (ERK1/2) Ca_Flux->MAPK MAPK->Proliferation NFKB->Proliferation Apoptosis Apoptosis Rac_IBT6A This compound Rac_IBT6A->BTK Experimental_Workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion Stock_Prep Prepare this compound 10 mM Stock in DMSO Viability_Assay Cell Viability Assay (MTT, 72h) Stock_Prep->Viability_Assay Cell_Culture Culture & Maintain Cancer Cell Lines Cell_Culture->Viability_Assay IC50_Det Determine IC50 Value Viability_Assay->IC50_Det Apoptosis_Assay Apoptosis Assay (Annexin V, 24-48h) IC50_Det->Apoptosis_Assay Western_Blot Western Blot Analysis (pBTK, pPLCγ2, 4h) IC50_Det->Western_Blot Data_Analysis Analyze Data & Plot Graphs Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on Activity and Mechanism Data_Analysis->Conclusion

References

Application Notes and Protocols for (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-IBT6A is a racemic mixture of IBT6A, which is known as an impurity of the potent Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. [1] As a closely related analogue, this compound is a valuable research tool for studies involving Btk signaling and for the synthesis of related chemical probes.[1] These application notes provide detailed protocols for the preparation of stock solutions of this compound for in vitro and in vivo studies.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 1412418-47-3[1]
Molecular Formula C₂₂H₂₂N₆O[2]
Molecular Weight 386.45 g/mol [2]
Appearance Solid powder[3]
Purity ≥98%[3]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous (high-purity) DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 258.77 µL of DMSO for every 1 mg of this compound.

  • Dissolution: Vortex the mixture thoroughly. To aid dissolution, especially for higher concentrations (e.g., up to 50 mg/mL), sonicate the solution in a water bath and gently warm it to 60°C.[4] Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Solubility Data for Stock Solution Preparation in DMSO:

Desired Concentration (mM)Mass of this compound (mg)Volume of DMSO (mL)
112.5877
552.5877
10102.5877
116.44 (45 mg/mL)451

Note: The use of newly opened, hygroscopic DMSO is recommended as it significantly impacts the solubility of the product.[4]

Protocol 2: Preparation of Working Solutions for In Vivo Studies

For in vivo experiments, it is often necessary to prepare this compound in a vehicle that is well-tolerated by animals. The following are examples of such preparations, starting from a concentrated DMSO stock solution.

Method A: Formulation with PEG300 and Tween-80

This method yields a clear solution of at least 1.67 mg/mL.[1]

  • Start with a 16.7 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

Method B: Formulation with SBE-β-CD

This method also produces a clear solution with a solubility of at least 1.67 mg/mL.[1]

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Start with a 16.7 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

Method C: Formulation in Corn Oil

This formulation results in a clear solution with a solubility of at least 1.67 mg/mL.[1]

  • Start with a 16.7 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a uniform solution is achieved.

Note: For all in vivo preparations, ensure the final solution is sterile, for example, by using sterile components and aseptic techniques.

Signaling Pathway and Experimental Workflow

Btk-Rac Signaling Pathway

This compound is an analogue of Ibrutinib, a known inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Downstream of the BCR, Btk activation leads to the activation of the Rac family of small GTPases (Rac1 and Rac2).[3][4] This activation is essential for various cellular processes, including actin cytoskeleton rearrangement, cell adhesion, and migration.[6] Inhibition of Btk by Ibrutinib has been shown to suppress Rac2 expression and disrupt cell adhesion in lymphoma cells.[1][7] The following diagram illustrates the role of Btk in activating the Rac signaling pathway.

Btk_Rac_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-cell Receptor (BCR) Btk Bruton's Tyrosine Kinase (Btk) BCR->Btk activates Rac_inactive Rac-GDP (inactive) Btk->Rac_inactive activates Rac_active Rac-GTP (active) Rac_inactive->Rac_active Actin Actin Cytoskeleton Rearrangement Rac_active->Actin promotes Adhesion Cell Adhesion & Migration Actin->Adhesion Antigen Antigen Antigen->BCR binds Ibrutinib This compound (Ibrutinib analogue) Ibrutinib->Btk inhibits

Caption: Btk-Rac signaling pathway initiated by BCR activation.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound. This visual guide provides a quick overview of the key steps involved in the process.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound powder accurately start->weigh add_solvent 2. Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to mix add_solvent->dissolve aid_dissolution 4. Aid dissolution if needed (sonicate/warm) dissolve->aid_dissolution check_clarity 5. Ensure solution is clear aid_dissolution->check_clarity  dissolved aliquot 6. Aliquot into sterile tubes check_clarity->aliquot  clear store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application of (Rac)-IBT6A in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-IBT6A, a racemic mixture of a potent Bruton's tyrosine kinase (BTK) inhibitor, serves as a valuable research tool in drug discovery.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for target validation, inhibitor screening, and the development of novel chemical probes.

This compound is known to be a racemate of IBT6A, which is an impurity of the approved drug Ibrutinib.[1][2] It exhibits potent inhibitory activity against BTK, a key enzyme in B-cell receptor signaling, with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[2] Its primary applications in drug discovery are centered on its role as a BTK inhibitor and as a chemical scaffold for the synthesis of more complex molecular tools.

Key Applications:

  • Target Validation: As a potent BTK inhibitor, this compound can be used in cellular and biochemical assays to probe the function of BTK in various physiological and pathological processes.

  • Synthesis of Chemical Probes: this compound is utilized in the synthesis of Ibrutinib dimers, adducts, and activity-based probes (ABPs).[1][2][3][4][5] These probes are instrumental in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for identifying and characterizing enzyme function directly in complex biological systems.[6][7][8][9][10]

  • Inhibitor Screening Assays: The compound can serve as a reference inhibitor in screening campaigns aimed at discovering novel BTK inhibitors.

Quantitative Data

CompoundTargetIC50 (nM)Molecular Weight ( g/mol )FormulaCAS Number
This compoundBTK0.5386.45C₂₂H₂₂N₆O1412418-47-3

Signaling Pathway

This compound exerts its biological effects by inhibiting Bruton's tyrosine kinase (BTK), a critical downstream component of the B-cell receptor (BCR) signaling pathway.[11][12][13][14] This pathway is essential for B-cell proliferation, differentiation, and survival.[14][15]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation MAPK MAPK BTK->MAPK IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFAT NFAT Ca_Mobilization->NFAT NF_kB NF-κB PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival MAPK->Cell_Survival NFAT->Cell_Survival Rac_IBT6A This compound Rac_IBT6A->BTK Inhibition BTK_Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add Compound/DMSO to 384-well Plate A->B C Add BTK Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescence (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 H->I Cell_Based_Assay_Workflow A Culture B-cells B Pre-treat with this compound A->B C Stimulate with anti-IgM B->C D Lyse Cells C->D E Quantify Protein D->E F Western Blot for p-BTK and Total BTK E->F G Analyze Band Intensities F->G ABPP_Workflow cluster_0 Competitive ABPP A Proteome (e.g., Cell Lysate) B Incubate with Test Inhibitor A->B C Add BTK-ABP (derived from this compound) B->C D Analyze Labeled Proteins (Gel or Mass Spec) C->D E Determine Inhibitor Selectivity and Potency D->E

References

Application Notes and Protocols for the Analytical Characterization of (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1] As a potent Btk inhibitor itself, with an IC50 of 0.5 nM, the thorough characterization of this compound is critical for quality control, impurity profiling, and ensuring the safety and efficacy of Ibrutinib drug products.[2][3][4] This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.

Chemical Properties of IBT6A:

PropertyValueReference
Molecular FormulaC₂₂H₂₂N₆O[2][3]
Molecular Weight386.45 g/mol [2][3]

Signaling Pathway

This compound, as an inhibitor of Bruton's tyrosine kinase (Btk), interferes with the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, differentiation, and survival. The following diagram illustrates the key components of the BCR signaling pathway and the point of inhibition by Btk inhibitors like this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) IgA_IgB Igα/Igβ Lyn Lyn IgA_IgB->Lyn 2. Activation Syk Syk Lyn->Syk 3. Phosphorylation Btk Btk Syk->Btk 4. Activation PLCg2 PLCγ2 Btk->PLCg2 5. Activation PIP2 PIP2 PLCg2->PIP2 6. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Rac_IBT6A This compound Rac_IBT6A->Btk Inhibition Antigen Antigen Antigen->BCR 1. Binding

Caption: B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for the separation, identification, and quantification of Ibrutinib and its impurities, including this compound.[5][6] A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for resolving this compound from the active pharmaceutical ingredient (API) and other related substances.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

a. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

b. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Ibrutinib sample containing this compound in the diluent to a suitable concentration (e.g., 1 mg/mL of Ibrutinib).

c. Data Presentation: Quantitative Analysis

The following table summarizes typical performance characteristics for an HPLC method for the analysis of Ibrutinib and its impurities.

ParameterTypical Value
Retention Time (Ibrutinib) ~15 min
Relative Retention Time (this compound) ~0.85
Linearity Range 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.015 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the definitive identification and structural confirmation of this compound, especially at trace levels.

Experimental Workflow for LC-MS Analysis

Caption: Workflow for the LC-MS analysis of this compound.

Detailed LC-MS Protocol

a. LC Conditions

The HPLC conditions described in the previous section can be adapted for LC-MS analysis. The use of volatile mobile phase additives like formic acid or ammonium formate is recommended.

ParameterRecommended Conditions
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

b. Mass Spectrometry Conditions

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Energy (for MS/MS) 20-40 eV (for fragmentation)

c. Data Presentation: Mass Spectrometric Data

ParameterExpected Value for IBT6A
Monoisotopic Mass 386.1859 g/mol
[M+H]⁺ (m/z) 387.1937
Key MS/MS Fragments (m/z) To be determined experimentally; likely fragments corresponding to the pyrazolopyrimidine and phenoxyphenyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure.

Experimental Workflow for NMR Analysis

Caption: Workflow for the NMR analysis of this compound.

Detailed NMR Protocol

a. Sample Preparation

  • Dissolve approximately 5-10 mg of the isolated and purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

b. NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25°C25°C
Number of Scans 161024 or more
Relaxation Delay 1 s2 s

c. Data Presentation: Expected Chemical Shifts

The following table provides an example of expected chemical shifts for key protons in a molecule with a similar core structure. Actual chemical shifts for this compound should be determined experimentally.

Proton EnvironmentExpected ¹H Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
Amine Protons~5.0 - 6.0
Piperidine Protons1.5 - 4.5
Methylene Protons2.0 - 4.0

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of HPLC for separation and quantification, LC-MS for identification and confirmation, and NMR for definitive structural elucidation is essential for ensuring the quality and safety of Ibrutinib and for advancing research and drug development in this area. The provided workflows, protocols, and data tables serve as a valuable resource for scientists and researchers working with this important compound.

References

Application Note: (Rac)-IBT6A as a Reference Standard for Impurity Profiling of Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] The manufacturing process of active pharmaceutical ingredients (APIs) such as Ibrutinib can lead to the formation of process-related impurities and degradation products that need to be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. (Rac)-IBT6A, a racemate of IBT6A, has been identified as a significant impurity of Ibrutinib.[3][4][5][6][7] As such, the availability of a well-characterized this compound reference standard is crucial for the accurate identification and quantification of this impurity in Ibrutinib drug substances and formulations.

This application note provides detailed protocols and methodologies for the use of this compound as a reference standard in the impurity profiling of Ibrutinib. It includes information on the synthesis of IBT6A, potential impurities, analytical methods for detection and quantification, and the relevant biological context of BTK inhibition.

This compound: Profile of the Reference Standard

CharacteristicDescription
Chemical Name (Rac)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one
Synonyms This compound, Ibrutinib Impurity
CAS Number 1412418-47-3[8]
Molecular Formula C₂₂H₂₂N₆O[8][9][10]
Molecular Weight 386.45 g/mol [8][9][10]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and Methanol[10]
Storage Store at -20°C for long-term stability.

Synthesis and Potential Impurities

The synthesis of IBT6A, the core structure of this compound, is a multi-step process that can introduce various process-related impurities. A general synthetic route involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected 3-hydroxypiperidine derivative, followed by deprotection.

Potential Process-Related Impurities in this compound Reference Standard:

Impurity NamePotential Source
Starting MaterialsIncomplete reaction or carryover of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine or piperidine derivatives.
Reagents and SolventsResidual solvents (e.g., Tetrahydrofuran, Dichloromethane) and reagents (e.g., triphenylphosphine, di-isopropyl azodicarboxylate) used in the synthesis.[9]
By-productsFormation of side-products during the coupling or deprotection steps.
Enantiomeric/Diastereomeric ImpuritiesIncomplete resolution or racemization during synthesis.

Workflow for Synthesis and Purification of IBT6A

G cluster_synthesis Synthesis cluster_purification Purification SM1 3-(4-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Coupling Mitsunobu Reaction (TPP, DIAD, THF) SM1->Coupling SM2 (S)-1-Boc-3-hydroxypiperidine SM2->Coupling Intermediate Boc-protected IBT6A Coupling->Intermediate Deprotection Acidic Hydrolysis (HCl in Ethyl Acetate) Intermediate->Deprotection Crude_IBT6A Crude IBT6A Deprotection->Crude_IBT6A Purification Chromatography Crude_IBT6A->Purification Pure_IBT6A This compound Reference Standard Purification->Pure_IBT6A

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Methods for Impurity Profiling

A stability-indicating HPLC method is essential for the accurate quantification of this compound and other impurities in Ibrutinib. The following protocol is a representative method adapted from published literature on Ibrutinib impurity analysis.[11][12]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the separation and quantification of Ibrutinib and its related impurities, including this compound.

Chromatographic Conditions:

ParameterCondition
Column X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Potassium dihydrogen phosphate with 0.025% Trifluoroacetic acid (pH ~ 5.5)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
25
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution (Ibrutinib API): Accurately weigh and dissolve about 25 mg of the Ibrutinib sample in the diluent and dilute to 25 mL.

  • Spiked Sample Solution: Prepare a solution of Ibrutinib and spike it with a known amount of the this compound reference standard to confirm the peak identity and resolution.

Forced Degradation Studies

Forced degradation studies on Ibrutinib can help identify potential degradation products, some of which may be structurally similar to this compound. These studies are crucial for establishing the stability-indicating nature of the analytical method.[13][14][15][16]

Stress Conditions:

ConditionDetails
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 12 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 48 hours
Thermal Degradation 105°C for 72 hours
Photolytic Degradation UV light (254 nm) and visible light for 7 days

Experimental Workflow for Impurity Profiling

G Sample Ibrutinib API / Drug Product Prep Sample Preparation (Dissolution in Diluent) Sample->Prep Std This compound Reference Standard Std->Prep HPLC HPLC Analysis (Gradient Elution) Prep->HPLC Detect UV Detection (220 nm) HPLC->Detect Data Data Analysis (Peak Integration, Quantification) Detect->Data Report Impurity Profile Report Data->Report

Caption: A typical workflow for the impurity profiling of Ibrutinib using this compound as a reference standard.

Biological Context: BTK Signaling Pathway

Ibrutinib and its related compounds, including this compound, exert their biological effects by targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Understanding this pathway is essential for appreciating the significance of controlling impurities that may also possess biological activity.

BTK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->BTK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Proliferation Cell Proliferation, Survival, Adhesion NFkB->Proliferation Ibrutinib Ibrutinib / this compound Ibrutinib->BTK Inhibition

Caption: A simplified diagram of the BTK signaling pathway and the inhibitory action of Ibrutinib.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the reliable impurity profiling of Ibrutinib. The analytical methods and protocols outlined in this application note provide a robust framework for the identification and quantification of this compound, thereby ensuring the quality, safety, and efficacy of Ibrutinib-containing pharmaceutical products. Adherence to these methodologies will support regulatory compliance and contribute to the overall success of drug development programs.

References

Application Notes and Protocols for the Use of (Rac)-IBT6A in Covalent Probe Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing protein targets, assessing enzyme activity, and screening for inhibitors. The targeted covalent inhibition of Bruton's tyrosine kinase (BTK) by Ibrutinib has spurred the development of various covalent probes based on its scaffold. (Rac)-IBT6A, a racemic impurity of Ibrutinib, presents a readily accessible starting material for the synthesis of such probes.[1][2] These probes can be utilized to investigate the biology of BTK and other kinases with a susceptible cysteine residue in their active site.

This document provides detailed application notes and protocols for the synthesis and application of covalent probes derived from this compound, focusing on their use in studying BTK signaling.

Data Presentation

Table 1: Inhibitory Potency of Ibrutinib and its Derivatives
CompoundTargetIC50 (nM)Reference
IbrutinibBTK~0.5[1]
Ibrutinib-BFLBTK~200[3]

This table summarizes the half-maximal inhibitory concentration (IC50) values for Ibrutinib and a fluorescently labeled derivative against Bruton's tyrosine kinase (BTK). This data is crucial for understanding how modifications to the parent compound, such as the addition of a fluorophore, can impact its inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of a Generic this compound-Based Covalent Probe

This protocol describes a generalized method for synthesizing a covalent probe from this compound by attaching an acryloyl group, which acts as the "warhead" for covalent bond formation with a cysteine residue.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol or Ethyl acetate/Hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.2 equivalents) to the solution.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired covalent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In-Cell BTK Labeling and Imaging using a Fluorescent Covalent Probe

This protocol outlines the use of a fluorescently labeled probe, synthesized from a precursor like this compound, to visualize BTK in living cells.

Materials:

  • Fluorescent covalent probe (e.g., Ibrutinib-BFL or a similar derivative)

  • Ramos cells (BTK-positive B-cell line)

  • Jurkat cells (BTK-negative T-cell line, as a negative control)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture Ramos and Jurkat cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Preparation: Prepare a stock solution of the fluorescent covalent probe in DMSO (e.g., 10 mM). Further dilute the probe in cell culture medium to the desired final concentration (e.g., 1 µM).

  • Cell Treatment:

    • Seed Ramos and Jurkat cells in appropriate imaging dishes (e.g., glass-bottom dishes).

    • Treat the cells with the fluorescent probe-containing medium for a specified time (e.g., 2 hours) at 37°C.

    • For competition experiments, pre-incubate cells with an unlabeled inhibitor (e.g., Ibrutinib) for 1 hour before adding the fluorescent probe.

  • Washing:

    • Gently aspirate the probe-containing medium.

    • Wash the cells three times with warm PBS to remove unbound probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the fluorophore used.

    • Acquire images of both Ramos and Jurkat cells to assess the specificity of the probe for BTK.

Mandatory Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC IKK IKK Complex PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Ibrutinib_Probe This compound-Derived Covalent Probe Ibrutinib_Probe->BTK covalently inhibits

Caption: BTK signaling pathway and point of inhibition.

Experimental Workflow

Covalent_Probe_Workflow cluster_synthesis Probe Synthesis cluster_application Cell-Based Assay Start This compound Reaction Acylation with Acryloyl Chloride Start->Reaction Purification Column Chromatography Reaction->Purification Probe Covalent Probe Purification->Probe Incubation Incubate cells with fluorescent probe Probe->Incubation Cell_Culture Culture BTK+ and BTK- cells Cell_Culture->Incubation Washing Wash to remove unbound probe Incubation->Washing Imaging Confocal Microscopy Washing->Imaging Analysis Analyze target engagement and localization Imaging->Analysis

Caption: Workflow for probe synthesis and application.

Logical Relationship

Covalent_Inhibition_Mechanism Probe Covalent Probe (e.g., from this compound) Noncovalent_Complex Non-covalent Complex Probe • BTK Probe->Noncovalent_Complex Reversible Binding (Ki) BTK_inactive BTK (Inactive) Cys481 BTK_inactive->Noncovalent_Complex Covalent_Complex Covalent Adduct Probe-S-BTK Noncovalent_Complex->Covalent_Complex Irreversible Reaction (kinact) Inhibition Enzyme Inhibition & Signal Blockade Covalent_Complex->Inhibition

Caption: Mechanism of covalent inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Resolving (Rac)-IBT6A Peaks in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of (Rac)-IBT6A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of this compound enantiomers using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the reverse-phase HPLC separation of this compound enantiomers.

Issue Potential Cause Recommended Solution
1. Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are versatile and have a high success rate for resolving a wide range of compounds.[1]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Also, optimize the pH of the aqueous phase, as it can significantly impact the retention and selectivity of ionizable compounds.
Incorrect temperature.Optimize the column temperature. Lower temperatures often improve chiral separations by enhancing selectivity, though it may lead to broader peaks and longer run times.[2][3]
2. Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a mobile phase additive to suppress unwanted interactions. For basic compounds like IBT6A, a small amount of a basic additive such as diethylamine (DEA) can improve peak shape.
Column overload.Reduce the amount of sample injected onto the column.
Column contamination.Flush the column with a strong solvent to remove any contaminants that may have accumulated.
3. Peak Splitting Sample solvent is too strong compared to the mobile phase.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.
Co-elution with an impurity.If a small shoulder peak is observed, it might be an impurity co-eluting with one of the enantiomers. Further method development, such as adjusting the mobile phase composition or temperature, may be necessary to resolve the impurity from the enantiomer.
Column void or damage.If all peaks in the chromatogram are split, it could indicate a problem with the column itself, such as a void at the inlet. In this case, the column may need to be replaced.
4. Long Retention Times Mobile phase is too weak.Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to decrease the retention time.
Low flow rate.Increasing the flow rate will decrease the retention time, but it may also reduce the resolution. A balance between analysis time and resolution needs to be found.
5. Irreproducible Results Inconsistent mobile phase preparation.Ensure that the mobile phase is prepared fresh daily and is thoroughly mixed and degassed before use.
Fluctuations in column temperature.Use a column oven to maintain a consistent and stable temperature throughout the analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase is most effective for resolving this compound in reverse-phase mode?

A1: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are highly recommended for the chiral separation of a wide variety of compounds, including those similar to IBT6A.[1] These CSPs can be used in reverse-phase, normal-phase, and polar organic modes, offering great flexibility in method development.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A2: The choice of organic modifier can significantly impact the selectivity and resolution of the enantiomers. In many cases, acetonitrile provides better chiral separations on polysaccharide-based CSPs in reverse-phase mode compared to methanol. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation.

Q3: What is the role of additives in the mobile phase?

A3: Additives are often used to improve peak shape and resolution. For basic compounds, a small amount of a basic additive like diethylamine (DEA) can reduce peak tailing by minimizing interactions with residual silanol groups on the silica support. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid can serve a similar purpose.

Q4: How does temperature influence the chiral separation?

A4: Temperature is a critical parameter in chiral HPLC. Generally, lower temperatures increase the enantioselectivity, leading to better resolution.[2][3] However, this can also lead to increased analysis times and broader peaks. It is important to optimize the temperature to achieve a balance between resolution, peak shape, and run time. In some cases, increasing the temperature can improve efficiency and even alter the elution order of the enantiomers.

Q5: My peaks are co-eluting. What is the first step to troubleshoot this?

A5: If your enantiomer peaks are co-eluting, the first step is to adjust the mobile phase composition.[4] A systematic approach is to vary the percentage of the organic modifier. If that does not provide sufficient resolution, changing the type of organic modifier (e.g., from methanol to acetonitrile) or adjusting the pH of the aqueous phase should be explored. If mobile phase optimization is unsuccessful, screening different chiral stationary phases is the next logical step.[4]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of a Racemic Kinase Inhibitor on a Polysaccharide-Based CSP
Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time of Enantiomer 1 (min)Retention Time of Enantiomer 2 (min)Resolution (Rs)
40:6012.514.81.8
50:508.29.51.6
60:405.15.81.3

Note: This data is representative and illustrates the general trend of decreasing retention time and resolution with an increasing percentage of the organic modifier.

Table 2: Influence of Column Temperature on Enantiomeric Separation
Column Temperature (°C)Retention Time of Enantiomer 1 (min)Retention Time of Enantiomer 2 (min)Resolution (Rs)
2510.111.52.1
358.910.01.9
457.58.41.5

Note: This data is representative and shows the common trend of decreased retention time and resolution at higher temperatures.

Experimental Protocols

Protocol 1: Chiral RP-HPLC Method for the Separation of this compound

This protocol provides a starting point for the method development for the chiral separation of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA or Lux® Amylose-1 (150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %B
      0 40
      15 60
      15.1 40

      | 20 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Mandatory Visualization

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound is an impurity of Ibrutinib, a known inhibitor of Bruton's Tyrosine Kinase (BTK). Understanding the BTK signaling pathway is crucial for researchers in this field.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival Ibrutinib Ibrutinib / IBT6A Ibrutinib->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.

Troubleshooting Workflow for Poor Peak Resolution

A logical workflow can aid in efficiently troubleshooting poor peak resolution.

Troubleshooting_Workflow Start Start: Poor Peak Resolution Check_Mobile_Phase Adjust Mobile Phase Composition? Start->Check_Mobile_Phase Vary_Organic Vary % Organic Modifier Check_Mobile_Phase->Vary_Organic Yes Check_Temperature Adjust Column Temperature? Check_Mobile_Phase->Check_Temperature No Change_Modifier Change Organic Modifier (ACN/MeOH) Vary_Organic->Change_Modifier Adjust_pH Adjust pH of Aqueous Phase Change_Modifier->Adjust_pH Resolution_OK1 Resolution Acceptable? Adjust_pH->Resolution_OK1 Resolution_OK1->Check_Temperature No End End: Resolution Achieved Resolution_OK1->End Yes Lower_Temp Lower Temperature Check_Temperature->Lower_Temp Yes Check_Column Change Chiral Stationary Phase? Check_Temperature->Check_Column No Resolution_OK2 Resolution Acceptable? Lower_Temp->Resolution_OK2 Resolution_OK2->Check_Column No Resolution_OK2->End Yes Screen_CSPs Screen Different CSPs Check_Column->Screen_CSPs Yes Consult_Support Consult Technical Support Check_Column->Consult_Support No Screen_CSPs->End

Caption: A stepwise workflow for troubleshooting poor peak resolution in chiral HPLC.

References

Technical Support Center: Synthesis of IBT6A Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of IBT6A adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is IBT6A and its relation to Ibrutinib?

IBT6A is recognized as an impurity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] IBT6A can be utilized in the synthesis of IBT6A-Ibrutinib dimers and other adducts for research purposes.[1][2][3]

Q2: What are the most common challenges in the synthesis of Ibrutinib and its adducts like IBT6A?

The synthesis of Ibrutinib and related adducts often presents challenges in achieving high purity due to the formation of process-related and degradation impurities.[] Key difficulties include controlling side reactions during the acylation step, purification of the final product to greater than 99.5% purity, and managing the stability of the compound.[5][6]

Q3: What are the typical impurities encountered during Ibrutinib synthesis?

Impurities in Ibrutinib can be categorized as process-related, degradation-related, and miscellaneous.

  • Process-related impurities: These are formed during the synthesis and can include reagents, byproducts, and unreacted starting materials. An example is N-Desmethyl Ibrutinib.[]

  • Degradation impurities: These arise from the instability of Ibrutinib under certain conditions such as heat, light, or humidity.[] A significant degradation pathway is hydrolysis under acidic or alkaline conditions.[7]

  • Miscellaneous impurities: This category includes inorganic salts or residual solvents.[]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of IBT6A adducts.

Problem 1: Low Yield of the Final Adduct

Possible Causes and Solutions:

CauseRecommended Solution
Side Reactions during Acylation: The final acylation step is critical. Using acryloyl chloride can sometimes lead to multiple additions or other side reactions.Consider using a mixed anhydride of acrylic acid. This can help to avoid the multi-site amidation reaction and reduce byproduct formation.[8][9]
Suboptimal Reaction Conditions: Temperature and the choice of base can significantly impact the reaction yield.For the acylation reaction, maintain a temperature of 0-5°C when adding the base, and conduct the reaction at 20-30°C.[5] Suitable bases include N,N-diisopropylethylamine, triethylamine, or N-methylmorpholine.[5]
Product Loss During Purification: Standard purification methods may lead to significant loss of the target compound.Optimize the purification protocol. A combination of silica gel adsorption followed by recrystallization has been shown to be effective in improving yield and purity.[6]
Problem 2: Difficulty in Purifying the Final Adduct to >99.5%

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Closely-Related Impurities: Some process-related impurities have very similar polarities to the desired product, making separation by standard chromatography challenging.A multi-step purification approach is often necessary. First, use a simple silica gel adsorption method to achieve a purity of ~99.5%. Follow this with a recrystallization step to obtain a final purity of over 99.8%.[6] The choice of recrystallization solvent is crucial and may include dichloromethane, ethyl acetate, n-heptane, or others.[5]
Formation of Degradation Products: Ibrutinib and its adducts can degrade during workup and purification if exposed to harsh conditions.Ibrutinib is sensitive to acidic and alkaline hydrolysis and oxidative stress.[7] Ensure that all workup and purification steps are performed under neutral pH conditions and with minimal exposure to air and light.
Thermal Instability: Exposure to high temperatures during solvent removal or drying can lead to the formation of oligomers and other impurities.[10][11]Avoid high temperatures during the process. For instance, when preparing amorphous forms, temperatures above 180°C can lead to a significant decrease in solubility due to oligomer formation.[10][11]

Experimental Protocols

General Protocol for Acylation Reaction:

  • Dissolve the amine intermediate in a suitable organic solvent (e.g., dichloromethane).

  • Cool the reaction mixture to 0-5°C.

  • Add a base (e.g., triethylamine or N,N-diisopropylethylamine).

  • Slowly add the acylating agent (e.g., acryloyl chloride or a mixed anhydride).

  • Allow the reaction to warm to room temperature (20-30°C) and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, proceed with the post-treatment steps.

Post-Treatment and Purification Protocol:

  • Quench the reaction with water or a mild aqueous solution.

  • Extract the product into an organic solvent.

  • Wash the organic phase sequentially with a mild acid, a mild base, and water to remove unreacted starting materials and reagents.[5]

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • For initial purification, dissolve the crude product in a moderately polar organic solvent, add silica gel, stir, filter, and concentrate the filtrate.[6]

  • For final purification, recrystallize the semi-purified product from a suitable solvent system to achieve high purity.[6]

Data Summary

Table 1: Reaction Half-lives of Ibrutinib with Thiol-containing Species

ReactantHalf-life (minutes)95% Confidence Interval
50 µM Cysteine (CYS)54.552.2–56.9
50 µM Glutathione (GSH)116.191.16–104.0

This data indicates the reactivity of the Michael acceptor in Ibrutinib towards common biological nucleophiles.[12]

Visualizations

Diagram 1: General Synthesis Workflow for Ibrutinib Adducts

Synthesis Workflow Start Starting Materials Acylation Acylation Reaction Start->Acylation Base, Solvent Workup Aqueous Workup (Acid/Base Wash) Acylation->Workup Quench Purification1 Silica Gel Adsorption Workup->Purification1 Crude Product Purification2 Recrystallization Purification1->Purification2 Semi-pure Product FinalProduct High-Purity IBT6A Adduct Purification2->FinalProduct

Caption: A generalized workflow for the synthesis and purification of IBT6A adducts.

Diagram 2: Troubleshooting Low Purity

Troubleshooting Purity Start Low Purity Detected (<99.5%) CheckSideReaction Analyze for side-products (e.g., multiple additions) Start->CheckSideReaction CheckDegradation Analyze for degradation products (hydrolysis, oxidation) Start->CheckDegradation ModifyAcylation Modify acylation: - Use mixed anhydride - Optimize base/temp CheckSideReaction->ModifyAcylation Side-products present ModifyWorkup Modify workup/purification: - Use neutral pH - Avoid high temp - Use multi-step purification CheckDegradation->ModifyWorkup Degradation products present

Caption: A decision tree for troubleshooting low purity issues in IBT6A adduct synthesis.

Diagram 3: Factors Affecting Ibrutinib Stability

Stability Factors Ibrutinib Ibrutinib / IBT6A Adduct Degradation Degradation Ibrutinib->Degradation Alkaline Alkaline Hydrolysis Degradation->Alkaline Acidic Acidic Hydrolysis Degradation->Acidic Oxidation Oxidation Degradation->Oxidation Thermal Thermal Stress Degradation->Thermal

Caption: Key environmental factors that can lead to the degradation of Ibrutinib and its adducts.

References

Technical Support Center: Ibrutinib Degradation and IBT6A Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Ibrutinib, specifically focusing on the formation of the degradation product IBT6A.

Frequently Asked Questions (FAQs)

Q1: What is IBT6A and how is it related to Ibrutinib?

A1: IBT6A is a known impurity and degradation product of Ibrutinib.[1][2] Its chemical name is (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Structurally, IBT6A is Ibrutinib lacking the acryloyl group on the piperidine ring. This indicates that IBT6A is formed through the hydrolysis of the acrylamide bond in the Ibrutinib molecule.

Q2: Under what conditions does Ibrutinib degrade to form IBT6A?

A2: Ibrutinib is susceptible to degradation under both acidic and alkaline hydrolytic conditions, leading to the formation of IBT6A.[3][4] Forced degradation studies have shown that significant degradation occurs when Ibrutinib is exposed to acidic (e.g., 1M HCl) and alkaline (e.g., 1M NaOH) solutions, particularly at elevated temperatures (e.g., 80°C).[1] Ibrutinib is found to be more stable under neutral, thermal, and photolytic stress conditions.[3][4]

Q3: What analytical techniques are suitable for monitoring the degradation of Ibrutinib to IBT6A?

A3: Several analytical methods can be employed to monitor this degradation pathway. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV/PDA detectors are commonly used for the separation and quantification of Ibrutinib and its degradation products.[3][5][6] For structural confirmation and identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is essential.[3]

Troubleshooting Guides

Issue 1: Inconsistent or low yield of IBT6A during forced degradation studies.

  • Question: My experiment is yielding inconsistent or lower than expected amounts of IBT6A. What factors could be contributing to this?

  • Answer:

    • Hydrolysis Conditions: The rate and extent of hydrolysis are highly dependent on the pH, temperature, and duration of the experiment. Ensure that the acid or base concentration, temperature, and reaction time are precisely controlled and consistent across experiments. Ibrutinib is highly sensitive to alkaline hydrolysis and susceptible to acidic hydrolysis at 80°C.[1]

    • Oxygen Sensitivity: While hydrolysis is the primary pathway to IBT6A, Ibrutinib is also extremely sensitive to oxidative degradation.[3] Ensure your experimental setup minimizes exposure to oxygen, unless you are specifically studying oxidative degradation, as this can lead to the formation of other degradation products and reduce the yield of IBT6A.

    • Sample Preparation: The solubility of Ibrutinib and its degradation products can influence reaction kinetics. Ensure complete dissolution of your sample in the chosen solvent before initiating the degradation study.

    • Analytical Method Variability: Ensure your analytical method is validated for the quantification of both Ibrutinib and IBT6A. Variations in injection volume, mobile phase composition, or detector response can lead to inaccurate quantification.

Issue 2: Difficulty in separating IBT6A from Ibrutinib and other degradation products.

  • Question: I am having trouble achieving baseline separation of IBT6A from the parent Ibrutinib peak and other degradants in my chromatogram. What can I do to improve separation?

  • Answer:

    • Column Choice: The choice of the stationary phase is critical. A C18 column is commonly used for the separation of Ibrutinib and its degradation products.[3][5] Consider using a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency and better resolution.

    • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), aqueous component (e.g., water, buffer), and pH, should be optimized. A gradient elution is often necessary to resolve complex mixtures of degradation products.[3] One study reported successful separation using a mobile phase consisting of 0.05% Acetonitrile in water and 0.05% Formic acid in water.[4]

    • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution. A lower flow rate generally provides better separation but increases run time.

Issue 3: Ambiguous identification of the IBT6A peak.

  • Question: I see a peak in the expected retention time region for IBT6A, but how can I definitively confirm its identity?

  • Answer:

    • Mass Spectrometry: The most reliable method for peak identification is to use a mass spectrometer as a detector (LC-MS). By determining the mass-to-charge ratio (m/z) of the peak of interest and comparing it to the theoretical mass of IBT6A (C22H22N6O, molecular weight 386.45 g/mol ), you can confirm its identity.

    • Tandem Mass Spectrometry (MS/MS): For further confirmation, you can perform MS/MS on the parent ion of the suspected IBT6A peak. The resulting fragmentation pattern will be a unique fingerprint that can be used for definitive identification.

    • Reference Standard: The most straightforward method is to inject a certified reference standard of IBT6A and compare its retention time and mass spectrum with your unknown peak under identical chromatographic conditions.

Quantitative Data

The following table summarizes the conditions under which Ibrutinib degradation has been observed, leading to the formation of various degradation products, including the precursor to IBT6A. Specific quantitative yields for IBT6A are not consistently reported across the literature, as studies often focus on the overall degradation profile.

Stress ConditionReagent/ParametersTemperatureDurationObserved Degradation ProductsReference
Acidic Hydrolysis 1 M HCl80 °C8 hoursOne major degradation product (DP-I)[1]
Alkaline Hydrolysis 1 M NaOH80 °C8 hoursFive degradation products (including DP-I)[1]
Oxidative 10% H2O2Room Temperature8 hoursFive different degradation products[1]

Experimental Protocols

Forced Hydrolysis of Ibrutinib

This protocol is a generalized procedure based on common practices in forced degradation studies of pharmaceuticals. Researchers should adapt this protocol based on their specific experimental goals and analytical instrumentation.

1. Acidic Hydrolysis:

  • Objective: To induce degradation of Ibrutinib under acidic conditions to generate IBT6A.

  • Procedure:

    • Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • In a reaction vial, add a specific volume of the Ibrutinib stock solution.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Cap the vial tightly and place it in a water bath or oven maintained at 80°C.

    • Allow the reaction to proceed for a defined period (e.g., 8 hours).[1]

    • After the specified time, remove the vial and allow it to cool to room temperature.

    • Neutralize the solution by adding an appropriate amount of a base (e.g., 1 M sodium hydroxide).

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis by HPLC or LC-MS.

2. Alkaline Hydrolysis:

  • Objective: To induce degradation of Ibrutinib under alkaline conditions to generate IBT6A.

  • Procedure:

    • Prepare a stock solution of Ibrutinib as described in the acidic hydrolysis protocol.

    • In a reaction vial, add a specific volume of the Ibrutinib stock solution.

    • Add an equal volume of 1 M sodium hydroxide (NaOH).

    • Cap the vial tightly and place it in a water bath or oven maintained at 80°C.

    • Allow the reaction to proceed for a defined period (e.g., 8 hours).[1]

    • After the specified time, remove the vial and allow it to cool to room temperature.

    • Neutralize the solution by adding an appropriate amount of an acid (e.g., 1 M hydrochloric acid).

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis by HPLC or LC-MS.

Degradation Pathway Visualization

The following diagram illustrates the degradation of Ibrutinib to IBT6A via hydrolysis.

Ibrutinib_Degradation_to_IBT6A Ibrutinib Ibrutinib C25H24N6O2 IBT6A IBT6A (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C22H22N6O Ibrutinib->IBT6A Hydrolysis (Acidic or Alkaline Conditions) Acrylamide Acrylamide Ibrutinib->Acrylamide

Caption: Hydrolytic degradation pathway of Ibrutinib to IBT6A.

References

optimizing storage conditions for (Rac)-IBT6A powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and use of (Rac)-IBT6A powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the racemic form of IBT6A, which is known as an impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways.[3] Therefore, this compound is expected to act as a BTK inhibitor.

Q2: What are the recommended storage conditions for this compound powder?

A2: To ensure the stability and integrity of this compound powder, it is crucial to adhere to the recommended storage conditions. The powder should be stored at -20°C for long-term storage, which can maintain its stability for up to three years.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is noted to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it is highly recommended to use freshly opened, anhydrous DMSO to prepare stock solutions. To aid dissolution, warming the solution to 60°C and using sonication may be necessary.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Prepared stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to two years) or at -20°C for shorter-term storage (up to one year). To maintain the quality of the stock solution, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound powder and solutions.

Issue Possible Cause(s) Troubleshooting Steps
Powder appears clumpy or discolored. - Moisture absorption: this compound is hygroscopic. Improper storage can lead to moisture absorption.- Before opening, allow the vial to warm to room temperature to prevent condensation.- Use the powder in a low-humidity environment if possible.- If clumping is minor, the powder may still be usable, but it is best to use a fresh vial for critical experiments.
Difficulty dissolving the powder in DMSO. - Insufficient solvent purity: The presence of water in DMSO can affect solubility.- Low temperature: The dissolution process may be slow at room temperature.- Inadequate mixing: The powder may not be fully dispersed in the solvent.- Use a fresh, unopened bottle of anhydrous, high-purity DMSO.- Gently warm the solution to 60°C while mixing.- Use a sonicator to aid dissolution.- Ensure the solution is vortexed thoroughly.
Precipitation observed in the stock solution upon storage. - Supersaturation: The initial concentration may be too high for stable storage at lower temperatures.- Freeze-thaw cycles: Repeated temperature changes can cause the compound to precipitate out of solution.- Before use, warm the vial to room temperature and vortex thoroughly to redissolve any precipitate.- Prepare aliquots of the stock solution to minimize freeze-thaw cycles.- If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent or no biological activity in cell-based assays. - Compound degradation: The compound may have degraded due to improper storage or handling.- Incorrect dosage: The concentration used may be too low to elicit a response.- Cell line sensitivity: The chosen cell line may not be sensitive to BTK inhibition.- Assay interference: Components of the cell culture medium may interfere with the compound.- Ensure the powder and stock solutions have been stored correctly.- Perform a dose-response experiment to determine the optimal concentration.- Use a positive control cell line known to be sensitive to BTK inhibitors.- Review the experimental protocol for any potential sources of interference.
High variability between experimental replicates. - Pipetting errors: Inaccurate pipetting can lead to inconsistent compound concentrations.- Uneven cell seeding: Non-uniform cell density across wells can affect results.- Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the compound.- Use calibrated pipettes and proper pipetting techniques.- Ensure cells are thoroughly resuspended before seeding to achieve a uniform density.- To minimize edge effects, avoid using the outer wells of the microplate for critical experiments or fill them with sterile media or PBS.

Data Presentation

Storage Conditions Summary

Form Storage Temperature Duration
Powder-20°C3 years
Stock Solution (in DMSO)-80°C2 years
Stock Solution (in DMSO)-20°C1 year

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cancer cell line of interest (e.g., a B-cell lymphoma line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3][4]

Protocol 2: Western Blot for BTK Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of BTK and its downstream targets.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.[5][6]

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activate Ca_release->NFkB Activate Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Rac_IBT6A This compound Rac_IBT6A->BTK Inhibits

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay Powder This compound Powder Dissolve Dissolve in Anhydrous DMSO Powder->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Dilute Dilute in Culture Medium Stock->Dilute Working Working Solutions Dilute->Working Treat Treat Cells Working->Treat Seed Seed Cells (96-well plate) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Measure Measure Viability (e.g., MTT) Incubate->Measure Analyze Analyze Data (IC₅₀) Measure->Analyze

Caption: General workflow for a cell viability experiment with this compound.

References

Technical Support Center: Troubleshooting Poor Signal of IBT6A in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of IBT6A in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to poor signal intensity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is IBT6A and why is its signal intensity important in mass spectrometry?

IBT6A is recognized as a racemic impurity of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1] In pharmaceutical development and quality control, accurately detecting and quantifying such impurities is crucial for ensuring the safety and efficacy of the final drug product. A strong and consistent signal in mass spectrometry is essential for sensitive detection, accurate quantification, and reliable characterization of IBT6A.

Q2: What are the most common causes of poor signal intensity for a small molecule like IBT6A?

Poor signal intensity in mass spectrometry for small molecules like IBT6A can stem from several factors.[2] These can be broadly categorized into three areas:

  • Sample Preparation: Issues such as low sample concentration, presence of interfering substances (matrix effects), improper sample cleanup, or degradation of the analyte can significantly impact signal intensity.[2][3][4]

  • Instrument Parameters: Suboptimal settings for the ion source, mass analyzer, or detector can lead to inefficient ionization, transmission, or detection of IBT6A ions.[2][5]

  • System Suitability: Problems like leaks in the LC or MS system, contaminated solvents, or a dirty ion source can contribute to a weak signal or high background noise.[6]

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter.

Issue 1: No or very low IBT6A signal detected.

Question: I am not seeing any peak for IBT6A, or the signal is extremely low, close to the baseline noise. What should I check first?

Answer: A complete loss of signal often points to a fundamental issue with either the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[7] Follow this systematic approach to diagnose the problem.

Experimental Protocol: Systematic Troubleshooting Workflow
  • Verify Analyte Presence:

    • Prepare a fresh, known concentration of an IBT6A standard in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Directly infuse this standard into the mass spectrometer to bypass the LC system.

    • If a strong signal is observed, the issue likely lies with the LC system or the sample matrix.

    • If no signal is detected, the problem is likely with the MS settings or the standard itself.

  • Check Mass Spectrometer Performance:

    • Run a system suitability test or a calibration with a known standard to ensure the mass spectrometer is performing within specifications.[2]

    • Verify that the correct mass-to-charge ratio (m/z) for IBT6A is being monitored.

    • Ensure that the ion source parameters (e.g., gas flows, temperatures, and voltages) are appropriate for electrospray ionization (ESI) of a small molecule.

  • Inspect the LC System:

    • Check for leaks in the pump, autosampler, and column connections.

    • Ensure that the mobile phase solvents are correctly prepared and that the lines are properly primed.

    • Verify the injection volume and ensure the autosampler is functioning correctly.

Logical Relationship Diagram: Initial Signal Loss Troubleshooting

Start No/Low IBT6A Signal Infuse_Std Direct Infusion of IBT6A Standard Start->Infuse_Std Signal_OK Signal Observed? Infuse_Std->Signal_OK Check_MS Check MS Performance (Calibration, m/z, Source) Check_LC Check LC System (Leaks, Solvents, Autosampler) Signal_OK->Check_MS No LC_Sample_Issue Potential LC or Sample Issue - Matrix effects - Chromatography problem Signal_OK->LC_Sample_Issue Yes MS_Issue Potential MS Issue - Incorrect settings - Source cleaning needed LC_Sample_Issue->Check_LC cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Cleanup Sample Cleanup (SPE, LLE, or PPT) Sample->Cleanup Spike Spike Internal Standard Cleanup->Spike LC LC Separation Spike->LC MS Mass Spectrometry Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

References

minimizing IBT6A formation during Ibrutinib synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of the process-related impurity IBT6A during the synthesis of Ibrutinib. Our goal is to equip researchers with the knowledge to minimize the formation of this impurity and ensure the highest purity of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is IBT6A and why is it a concern in Ibrutinib synthesis?

A1: IBT6A is a known process-related impurity that can form during the synthesis of Ibrutinib.[1][2][3] The presence of impurities, even in small amounts, can impact the safety, efficacy, and regulatory approval of the final drug product. Therefore, controlling and minimizing the formation of IBT6A is a critical aspect of Ibrutinib process development and manufacturing.

Q2: At which stage of Ibrutinib synthesis is IBT6A typically formed?

A2: IBT6A is most likely formed during the final step of the common synthetic routes to Ibrutinib. This step involves the acylation of the secondary amine on the piperidine ring of the intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with acryloyl chloride.

Q3: What is the proposed chemical reaction for the formation of IBT6A?

A3: While the exact mechanism is not extensively published, a plausible pathway for the formation of IBT6A involves a side reaction where the exocyclic primary amine of the pyrazolopyrimidine core of the Ibrutinib intermediate reacts with another molecule of the intermediate that has already been acylated. This dimerization reaction would lead to the formation of the IBT6A structure.

Troubleshooting Guide: Minimizing IBT6A Formation

This guide provides potential strategies to minimize the formation of the IBT6A impurity during the acylation step of Ibrutinib synthesis.

Issue Potential Cause Troubleshooting/Optimization Strategy
High levels of IBT6A detected in the crude product Non-selective acylation: The primary amine on the pyrazolopyrimidine ring is also susceptible to acylation.1. Temperature Control: Maintain a low reaction temperature (e.g., -20 to 0 °C) to favor the more reactive secondary amine on the piperidine ring. 2. Slow Addition of Acryloyl Chloride: Add the acryloyl chloride solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.
Inconsistent IBT6A levels between batches Variability in reagent quality or reaction conditions. 1. Reagent Quality: Use freshly distilled acryloyl chloride for each reaction to avoid impurities from degradation. 2. Base Selection: The choice of base can influence the selectivity of the reaction. Weaker, non-nucleophilic bases are generally preferred. 3. Solvent Effects: The polarity and nature of the solvent can affect reaction kinetics and selectivity. Experiment with different aprotic solvents to find the optimal conditions.
Difficulty in removing IBT6A through purification Similar polarity and chromatographic behavior to Ibrutinib. 1. Reaction Optimization: The most effective approach is to minimize its formation in the first place. 2. Crystallization Studies: Develop a robust crystallization method to selectively precipitate Ibrutinib, leaving IBT6A and other impurities in the mother liquor.

Experimental Protocols

General Protocol for the Acylation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) and a suitable non-nucleophilic base (1.2 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -10 °C) using an appropriate cooling bath.

  • Addition of Acryloyl Chloride: Prepare a solution of freshly distilled acryloyl chloride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization to isolate pure Ibrutinib.

Analytical Method for Quantification of IBT6A

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the detection and quantification of Ibrutinib and its related impurities, including IBT6A.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized to separate Ibrutinib from its impurities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Ibrutinib_Synthesis_Workflow cluster_synthesis Ibrutinib Synthesis cluster_impurity IBT6A Formation Start Start Intermediate (R)-3-(4-phenoxyphenyl)-1- (piperidin-3-yl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine Start->Intermediate Previous Synthetic Steps Acylation Acylation with Acryloyl Chloride Intermediate->Acylation Crude_Ibrutinib Crude Ibrutinib Acylation->Crude_Ibrutinib Side_Reaction Side Reaction Acylation->Side_Reaction Undesired Pathway Purification Purification (Crystallization/Chromatography) Crude_Ibrutinib->Purification Pure_Ibrutinib Pure Ibrutinib Purification->Pure_Ibrutinib IBT6A IBT6A Impurity Side_Reaction->IBT6A IBT6A->Crude_Ibrutinib

Caption: Workflow of the final steps in Ibrutinib synthesis, highlighting the formation of the IBT6A impurity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK PI3K PI3K SYK->PI3K BTK_inactive BTK (inactive) BTK_active BTK (active) BTK_inactive->BTK_active Phosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 PIP2 PIP2 PIP3 PIP3 PIP3->BTK_inactive PI3K->PIP3 PIP2 to PIP3 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK_active Inhibition

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.

References

challenges in isolating (Rac)-IBT6A from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of (Rac)-IBT6A from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation challenging?

A1: this compound, or (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a racemic mixture containing equal amounts of two enantiomers. It is a known impurity and a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] The primary challenge in its isolation lies in the separation of the desired racemic compound from reaction byproducts and, if required, the resolution of the two enantiomers which have identical physical properties in an achiral environment.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities can be process-related or degradation products.[2] If a Mitsunobu reaction is employed for its synthesis, a significant byproduct is triphenylphosphine oxide, which can be challenging to remove completely. Other potential impurities include unreacted starting materials and side-products from the pyrazolopyrimidine ring formation. Furthermore, degradation can occur under certain conditions, such as exposure to strong acids, bases, or oxidizing agents.

Q3: Is it possible to separate the enantiomers of this compound?

A3: Yes, the resolution of the racemic mixture into its individual enantiomers is possible. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent, such as N-acetyl-L-leucine. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after extraction - Incomplete reaction. - Emulsion formation during aqueous workup. - Product loss in the aqueous phase due to protonation.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Break emulsions by adding brine or filtering through celite. - Adjust the pH of the aqueous phase to be slightly basic (pH 8-9) before extraction to ensure the product is in its free base form.
Presence of triphenylphosphine oxide (Ph₃PO) in the isolated product - Triphenylphosphine oxide is a common byproduct of the Mitsunobu reaction and can be difficult to separate by standard chromatography due to its polarity.- Method 1: Precipitation with MgCl₂. After the Mitsunobu reaction, the addition of magnesium chloride can form a precipitate with triphenylphosphine oxide, which can be removed by filtration.[3] - Method 2: Column Chromatography. Use a silica gel column with a suitable eluent system (e.g., dichloromethane/methanol gradient) to separate the product from Ph₃PO. Careful optimization of the solvent system is crucial.
Difficulty in separating the racemic mixture into enantiomers - The two enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic or crystallization techniques.- Diastereomeric Salt Resolution. React the racemic mixture with an enantiomerically pure chiral acid (e.g., N-acetyl-L-leucine) to form diastereomeric salts. These salts can then be separated by fractional crystallization based on their different solubilities. The desired enantiomer can be recovered by treating the separated salt with a base.[4] - Chiral Chromatography. Utilize a chiral stationary phase in HPLC to directly separate the enantiomers. This method can be highly effective but may be less scalable than crystallization.
Product degradation during purification - The pyrazolopyrimidine core may be sensitive to harsh acidic or basic conditions, as well as strong oxidizing agents.- Avoid prolonged exposure to strong acids and bases. Use mild conditions for pH adjustments. - Ensure all solvents are free of peroxides and other oxidizing impurities. - Store the purified compound under an inert atmosphere at a low temperature to prevent degradation.

Quantitative Data Summary

The following table summarizes the purity achieved for Ibrutinib and its intermediates using different purification techniques, which can be indicative of the expected outcomes for this compound purification.

Purification Method Starting Material Achieved Purity Reference
Silica Gel Adsorption & RecrystallizationCrude Ibrutinib> 99.8%Patent CN105440040A
Diastereomeric Salt Resolution with N-acetyl-L-leucine(R/S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineEnantiomerically pure (R)-isomerIndian Patent Application 2014CH01234
Column ChromatographyCrude IbrutinibNot specified, but used for purificationPatent KR20180063339A

Experimental Protocols

Protocol 1: Purification of this compound via Diastereomeric Salt Resolution

This protocol describes the separation of the enantiomers of this compound through the formation and fractional crystallization of diastereomeric salts with N-acetyl-L-leucine.

Materials:

  • (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-acetyl-L-leucine

  • Acetone

  • Ethyl acetate-methanol mixture (3:1)

  • Distilled water

  • Sodium hydroxide solution

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine in acetone.

    • Add a suspension of N-acetyl-L-leucine in acetone to the stirred solution.

    • Stir the mixture at room temperature for 90-120 minutes to allow for the formation of the diastereomeric salts.

    • Filter the resulting precipitate and wash with acetone.

  • Fractional Crystallization:

    • Charge the obtained diastereomeric salt mixture into a round-bottom flask with an ethyl acetate-methanol (3:1) mixture.

    • Heat the mixture to 55-60 °C and maintain for 60-90 minutes.

    • Filter the hot solution and wash the collected solid with ethyl acetate.

  • Isolation of the Enantiomerically Enriched Amine:

    • Suspend the crystallized salt in distilled water.

    • Cool the suspension to 10-20 °C and slowly add a sodium hydroxide solution to basify the mixture.

    • Stir the reaction mass at 10-20 °C for 30-45 minutes and then at 20-30 °C for 90-120 minutes.

    • Filter the resulting solid, wash with water, and dry under vacuum to obtain the enantiomerically enriched amine.

Visualizations

Logical Workflow for this compound Isolation and Resolution

G cluster_0 Synthesis & Crude Isolation cluster_1 Purification of Racemate cluster_2 Enantiomeric Resolution cluster_3 Final Products start Crude Reaction Mixture containing this compound extraction Aqueous Workup & Extraction start->extraction chromatography Silica Gel Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization salt_formation Diastereomeric Salt Formation (with Chiral Acid) crystallization->salt_formation racemate Pure this compound crystallization->racemate fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization base_treatment Base Treatment to Liberate Free Amine fractional_crystallization->base_treatment enantiomer1 Enantiomer 1 base_treatment->enantiomer1 enantiomer2 Enantiomer 2 base_treatment->enantiomer2

Caption: Workflow for the isolation and resolution of this compound.

Troubleshooting Logic for Impurity Removal

G cluster_0 Identify Impurity Type cluster_1 Solutions start Isolated product contains impurities is_ph3po Is it Ph₃PO from Mitsunobu reaction? start->is_ph3po is_starting_material Are they unreacted starting materials? start->is_starting_material is_degradation Are they degradation products? start->is_degradation mgcl2_precipitation Precipitate with MgCl₂ is_ph3po->mgcl2_precipitation Yes column_chromatography Optimize Column Chromatography is_ph3po->column_chromatography No is_starting_material->column_chromatography Yes recrystallization Recrystallization is_starting_material->recrystallization If applicable mild_conditions Use milder purification conditions (pH, temp) is_degradation->mild_conditions Yes

References

Technical Support Center: (Rac)-IBT6A Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of a (Rac)-IBT6A sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity confirmation important?

A1: this compound is the racemic mixture of IBT6A, a known impurity of the drug Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] As an impurity, it is critical to quantify the purity of any this compound sample to ensure the accuracy and reproducibility of research data, particularly in preclinical and clinical studies. Regulatory agencies require stringent purity control for all active pharmaceutical ingredients (APIs) and their related substances.[4][5]

Q2: What are the primary analytical methods to confirm the purity of a this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): For assessing chemical purity and separating the enantiomers.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.[8][9]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[10][11][12]

Q3: What kind of impurities might be present in a this compound sample?

A3: Impurities in a this compound sample can originate from the synthetic process or degradation. Potential impurities may include starting materials, intermediates, by-products, residual solvents, and degradation products. Given that IBT6A is an impurity of Ibrutinib, there might also be traces of Ibrutinib or other related compounds.[1][2]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram.

Troubleshooting Steps:

  • Peak Identification: Utilize High-Resolution Mass Spectrometry (HRMS) coupled with HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks.[13] This will help in the tentative identification of the impurities.

  • Structural Elucidation: If the impurity is present at a significant level (typically >0.1%), isolation of the impurity followed by structural elucidation using NMR spectroscopy may be necessary.

  • Method Specificity: Ensure the HPLC method is specific for this compound and can separate it from potential impurities. This may involve adjusting the mobile phase composition, gradient, column temperature, or using a different stationary phase.

Experimental Protocols & Data Presentation

High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity

HPLC is a primary technique for assessing the chemical purity (presence of other compounds) and chiral purity (the ratio of the two enantiomers) of this compound.[14][15]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent chemical Chemical Purity (Reversed-Phase HPLC) prep->chemical chiral Chiral Purity (Chiral HPLC) prep->chiral integrate Integrate Peak Areas chemical->integrate chiral->integrate calculate Calculate % Purity and Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for HPLC-based purity assessment of this compound.

This method determines the percentage of this compound relative to other non-enantiomeric impurities.

  • Methodology:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase. A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

  • Data Presentation:

ParameterAcceptance Criteria
Purity by Area %≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%

This method separates and quantifies the two enantiomers of IBT6A.[15][16][17]

  • Methodology:

    • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column like Chiralpak IA or AD-H).

    • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. The exact ratio needs to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Presentation:

ParameterAcceptance Criteria
Enantiomeric Excess (ee)For a racemic mixture, the expected ratio is 50:50 (0% ee).
Resolution (Rs) between enantiomers> 1.5
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and the detection of organic impurities.[6][7][18]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) acquire Acquire ¹H NMR Spectrum prep->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate signals process->integrate compare Compare with reference spectrum and identify impurity signals integrate->compare

Caption: Workflow for NMR-based purity assessment of this compound.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent in which the sample is soluble.

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Accurately weigh about 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of the deuterated solvent.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • The chemical shifts, splitting patterns, and integration values of the signals should be consistent with the proposed structure of IBT6A.

    • The absence of significant unassigned signals indicates high purity.

    • Residual solvent peaks should be identified and quantified.

  • Data Presentation:

ParameterObservationAcceptance Criteria
Chemical Shifts (δ)Compare with a reference spectrum or predicted values.Consistent with the structure of IBT6A.
IntegrationProtons of the same group should have the correct relative integrals.Consistent with the number of protons.
Impurity SignalsIdentify and integrate any signals not corresponding to IBT6A or the solvent.Individual organic impurities should be below a specified threshold (e.g., <0.5%).
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound and to detect and identify impurities.[8][9]

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.

    • Sample Introduction: The sample can be introduced directly via an infusion pump or, more commonly, via an LC-MS system.

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Presentation:

ParameterExpected Value for C₂₂H₂₂N₆OObserved Value
[M+H]⁺387.1928To be determined
[M+Na]⁺409.1747To be determined

Note: The observed values should be within a narrow mass error tolerance (typically < 5 ppm) of the calculated values.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample.[10][11][12][19]

  • Methodology:

    • Combustion analysis is the standard method. A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Presentation:

ElementCalculated % for C₂₂H₂₂N₆OObserved %
Carbon (C)68.37To be determined
Hydrogen (H)5.74To be determined
Nitrogen (N)21.75To be determined

Acceptance Criterion: The observed percentages should be within ±0.4% of the calculated values.[11]

Overall Purity Assessment Workflow

Purity_Assessment_Workflow start Start: this compound Sample hplc HPLC Analysis (Chemical & Chiral) start->hplc nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ea Elemental Analysis start->ea decision All results meet specifications? hplc->decision nmr->decision ms->decision ea->decision pass Sample Purity Confirmed decision->pass Yes fail Further Investigation / Purification Required decision->fail No

Caption: A comprehensive workflow for confirming the purity of a this compound sample.

References

avoiding racemization during chiral separation of IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound specifically named "IBT6A" is limited in publicly available scientific literature. Initial findings suggest IBT6A is a precursor or impurity related to the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3][4] The R-enantiomer of a related compound is also referred to as IBT6A.[5] This guide provides general principles and troubleshooting strategies for chiral separation, which can be applied to IBT6A and other chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during chiral separation?

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, known as a racemate.[6] This is a critical issue in drug development because different enantiomers of a chiral drug can have distinct pharmacological, metabolic, and toxicological properties. For instance, one enantiomer may be therapeutically active, while the other could be inactive or even harmful.[7] Preventing racemization ensures the stereochemical integrity and safety of the final product.

Q2: What are the primary factors that can cause racemization during HPLC-based chiral separation?

Several experimental parameters can induce on-column racemization. Key factors include:

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for enantiomeric interconversion.[6][8]

  • Mobile Phase pH and Additives: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase. Extreme pH values or the presence of certain acidic or basic additives can catalyze racemization, particularly for compounds with labile stereocenters.[9]

  • Solvent Composition: The polarity of the solvent can affect the stability of the chiral center.[10]

  • Stationary Phase Interactions: While the goal is selective interaction, overly strong or reactive interactions with the chiral stationary phase (CSP) could potentially lead to racemization.

Q3: How can I detect if racemization is occurring during my separation?

On-column racemization can sometimes be identified by a characteristic peak shape in the chromatogram. Instead of two distinct, well-resolved peaks, you might observe a plateau or elevated baseline between the two enantiomer peaks.[8] This indicates that the enantiomers are interconverting as they travel through the column. To confirm, you can try altering the experimental conditions, such as lowering the temperature, and observing if the peak shape and resolution improve.[8]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution/No Separation 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions for IBT6A.[11] 2. Suboptimal Mobile Phase: The solvent composition, including modifiers and additives, is not conducive to separation.[11]1. Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[7][11] 2. Optimize the mobile phase: Systematically vary the organic modifier (e.g., isopropanol, ethanol) concentration. For normal-phase chromatography, small amounts of additives can significantly impact selectivity.[12]
Peak Tailing or Fronting 1. Secondary Interactions: Unwanted interactions between IBT6A and the silica backbone of the stationary phase can cause poor peak shape. 2. Column Overload: Injecting too much sample can lead to peak distortion.[11]1. Use mobile phase additives: For basic compounds like many kinase inhibitors, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.[8] 2. Reduce sample concentration/injection volume: Dilute the sample or inject a smaller volume to avoid overloading the column.[11]
Plateau Between Enantiomer Peaks On-column Racemization: The experimental conditions are causing the enantiomers to interconvert during separation.[8]1. Decrease column temperature: Run the separation at a lower temperature (e.g., 10-25°C) to reduce the rate of interconversion.[8] 2. Adjust mobile phase: Evaluate the effect of pH and additives. Sometimes, removing or changing an additive can prevent racemization.
Irreproducible Retention Times 1. Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase between injections.[13] 2. "Memory Effects" from Additives: Residual additives from previous runs can alter the stationary phase surface and affect subsequent separations.[9]1. Increase equilibration time: Ensure the column is flushed with a sufficient volume of the mobile phase before each injection. 2. Dedicate columns to specific methods: If possible, use separate columns for methods that employ different types of additives (e.g., acidic vs. basic). Thoroughly flush columns after use.[14]
Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different experimental parameters on the chiral separation of IBT6A.

Table 1: Effect of Temperature on Enantiomeric Separation and Purity

Temperature (°C)Resolution (Rs)Enantiomeric Excess (% ee) of Peak 1
401.292.5%
251.898.6%
152.199.5%

As shown, decreasing the temperature can improve resolution and minimize on-column racemization, leading to higher enantiomeric excess.

Table 2: Effect of Mobile Phase Additive on Peak Shape and Resolution

Mobile Phase Composition (Hexane/IPA)AdditiveAsymmetry Factor (Peak 1)Resolution (Rs)
90/10None1.91.4
90/100.1% Diethylamine (DEA)1.11.9
90/100.1% Trifluoroacetic Acid (TFA)2.50.8

For a basic compound like IBT6A, the addition of a basic modifier like DEA can significantly improve peak symmetry and resolution.

Experimental Protocols

General Protocol for Chiral Method Development for IBT6A
  • Column Screening:

    • Begin by screening a set of chiral stationary phases with broad selectivity, such as those based on derivatized cellulose and amylose.

    • Use a generic mobile phase system, for example, a normal phase system like Hexane/Isopropanol (90/10 v/v) or a polar organic mode with acetonitrile.

    • Set the flow rate to a standard value for the column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).[6]

    • Maintain a constant, controlled temperature, for instance, 25°C.

  • Mobile Phase Optimization:

    • Once a promising column is identified, optimize the mobile phase composition.

    • Vary the ratio of the strong to weak solvent (e.g., change the percentage of isopropanol in hexane).

    • If peak shape is poor, introduce a small amount of an appropriate additive. For a basic analyte, try 0.1% diethylamine. For an acidic analyte, consider 0.1% acetic acid or trifluoroacetic acid.[8]

  • Temperature and Flow Rate Optimization:

    • Investigate the effect of temperature on the separation. Test a range from 10°C to 40°C. Lower temperatures often improve resolution but may increase analysis time and pressure.[8]

    • Optimize the flow rate. While a lower flow rate can sometimes enhance resolution, it also increases run time.[6]

  • Racemization Check:

    • If a plateau is observed between the peaks, it is indicative of on-column racemization.

    • To mitigate this, prioritize lower temperatures.

    • Re-evaluate the mobile phase additives, as they can sometimes catalyze the interconversion.

Visualizations

G cluster_workflow Experimental Workflow for Chiral Method Development A Step 1: Column Screening (Polysaccharide CSPs) B Step 2: Mobile Phase Optimization (Solvent Ratio & Additives) A->B Select best CSP C Step 3: Temperature & Flow Rate Optimization B->C Optimize peak shape & resolution D Step 4: Racemization Check & Final Method Validation C->D Fine-tune & confirm stability

Caption: A streamlined workflow for developing a robust chiral separation method.

G cluster_troubleshooting Troubleshooting Racemization in Chiral Separation Start Observe Plateau Between Peaks? Racemization On-Column Racemization Likely Start->Racemization Yes NoRacemization Issue is Likely Not Racemization. Check other parameters. Start->NoRacemization No LowerTemp Decrease Column Temperature (e.g., to 15°C) Racemization->LowerTemp CheckAdditive Evaluate Mobile Phase Additive LowerTemp->CheckAdditive Improved Resolution Improved? CheckAdditive->Improved Improved->LowerTemp No, try further optimization Finalize Finalize Optimized Method Improved->Finalize Yes

Caption: A decision tree for troubleshooting suspected on-column racemization.

References

Optimizing Cell-Based Assays for Btk Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruton's tyrosine kinase (Btk) inhibitors in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background signal in my kinase assay. What are the possible causes and solutions?

High background can obscure the specific signal in your assay, leading to a poor signal-to-noise ratio.[1] Here are some common causes and troubleshooting steps:

Possible Cause Recommended Solution
Suboptimal Reagent Concentration Titrate the concentration of your detection reagents (e.g., luciferase substrates, fluorescent probes) to ensure they are not limiting and are within the optimal range for your specific assay and cell line.[1]
Enzyme Contamination Ensure the purity of your recombinant Btk enzyme. Contaminating kinases can lead to non-specific substrate phosphorylation.
ATP Concentration Too High High ATP concentrations can lead to non-specific phosphorylation and high background. Optimize the ATP concentration to be at or near the Km for Btk for your specific substrate.
Well-to-Well Contamination Use careful pipetting techniques to avoid cross-contamination between wells. Consider using automated liquid handlers for improved precision.
Autophosphorylation of Btk Btk can autophosphorylate, which may contribute to background signal.[2][3] Include a "no substrate" control to quantify the level of autophosphorylation.
Insufficient Washing Steps In assays requiring wash steps (e.g., ELISA-based formats), ensure that washing is thorough to remove all unbound reagents.

Q2: My signal-to-noise ratio is low. How can I improve it?

A low signal-to-noise ratio can make it difficult to discern true inhibitory effects.[1] Consider the following:

Possible Cause Recommended Solution
Suboptimal Cell Seeding Density Titrate the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death, affecting the assay window.[1]
Insufficient Incubation Time Optimize the incubation time for both the inhibitor treatment and the final detection step to ensure the reaction has proceeded sufficiently to generate a robust signal.[1]
Low Btk Activity Ensure that the cells are properly stimulated to activate the Btk signaling pathway if the assay requires it. For biochemical assays, verify the activity of your recombinant Btk enzyme.
Inappropriate Assay Choice For some inhibitors, a direct kinase activity assay may not be as sensitive as a downstream signaling readout or a target occupancy assay.[4][5]
Weak Signal A weak signal can be difficult to distinguish from the background.[1] Ensure you are using a sensitive detection reagent and that your plate reader is configured optimally for the assay readout (e.g., luminescence, fluorescence).

Q3: I am seeing significant cell death in my assay, even in the control wells. What could be the issue?

Maintaining cell viability is crucial for obtaining reliable data.

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not toxic to the cells. A typical final concentration should be ≤0.5%.[6] Run a solvent-only control to assess its effect on cell viability.
Suboptimal Culture Conditions Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Ensure the media is fresh and contains all necessary supplements.[7]
Over-confluence or Under-seeding Both can stress cells and lead to cell death. Optimize cell seeding density as mentioned previously.
Contamination Check for microbial contamination (e.g., mycoplasma, bacteria, fungi) in your cell cultures.
Inhibitor-Induced Apoptosis Some Btk inhibitors can induce apoptosis in cancer cell lines.[8] This is an expected outcome in some cases, but if it occurs at concentrations that are too low, it may indicate off-target effects.

Q4: How can I assess the off-target effects of my Btk inhibitor in a cell-based assay?

Btk inhibitors, particularly first-generation compounds like ibrutinib, are known to have off-target effects on other kinases.[9][10][11]

  • Kinase Profiling: Use a panel of purified kinases to assess the inhibitor's activity against other related (e.g., Tec family kinases) and unrelated kinases.[12][13]

  • Cellular Phenotypic Assays: Observe cellular phenotypes that are not directly linked to Btk signaling. For example, some off-target effects can lead to skin toxicities or impact T-cell function.[11]

  • Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to get a global view of changes in protein phosphorylation throughout the cell after inhibitor treatment. This can reveal unexpected off-target signaling pathways that are affected.

  • Control Cell Lines: Use cell lines that do not express Btk or have a non-functional Btk to determine if the observed effects are Btk-dependent.

Experimental Protocols & Methodologies

Protocol 1: Btk Phosphorylation Assay (Western Blot)

This protocol describes how to measure the phosphorylation of Btk at key tyrosine residues (e.g., Y223, Y551) as a direct measure of its activation.[2][14]

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)[14]

  • Cell culture medium and supplements

  • Btk inhibitor and vehicle control (e.g., DMSO)

  • Stimulating agent (e.g., anti-IgM)[14]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Btk Y223, anti-phospho-Btk Y551, anti-total Btk, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency. Treat cells with various concentrations of the Btk inhibitor or vehicle for the desired time.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a predetermined time to induce Btk activation.[14]

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Acquire the image using a digital imaging system. Quantify the band intensities and normalize the phospho-Btk signal to the total Btk or a loading control.

Protocol 2: Downstream Signaling Assay - Calcium Flux

This protocol measures changes in intracellular calcium levels, a key event downstream of Btk and PLCγ2 activation.[14]

Materials:

  • Suspension B-cell line (e.g., Ramos)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Btk inhibitor and vehicle control

  • Stimulating agent (e.g., anti-IgM)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and wash the cells with assay buffer.

  • Dye Loading: Resuspend the cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127. Incubate in the dark according to the dye manufacturer's instructions.

  • Inhibitor Treatment: Wash the cells to remove excess dye and resuspend them in fresh assay buffer. Add the Btk inhibitor or vehicle and incubate for the desired time.

  • Baseline Reading: Acquire a baseline fluorescence reading using a flow cytometer or plate reader.

  • Stimulation and Data Acquisition: Add the stimulating agent (e.g., anti-IgM) and immediately begin acquiring fluorescence data over time.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the magnitude of the calcium flux. Compare the response in inhibitor-treated cells to the vehicle control.

Protocol 3: Btk Target Occupancy Assay

Target occupancy assays measure the percentage of Btk that is bound by an inhibitor in a cellular context. This is a crucial pharmacodynamic biomarker.[4][5][15][16]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients[4][5]

  • Btk inhibitor

  • Lysis buffer

  • Biotinylated probe that binds to the same site as the inhibitor[17]

  • Streptavidin-coated plates or beads

  • Anti-Btk antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)

  • Plate reader

Procedure:

  • Sample Collection and Treatment: Collect PBMCs and treat them in vitro with the Btk inhibitor or collect samples from patients at various time points after dosing.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including Btk.

  • Probe Incubation: Incubate the lysate with a saturating concentration of the biotinylated probe. The probe will only bind to Btk that is not already occupied by the inhibitor.

  • Capture and Detection:

    • Transfer the lysate to a streptavidin-coated plate to capture the probe-bound Btk.

    • Wash away unbound proteins.

    • Add an anti-Btk antibody to detect the captured Btk.

    • Add a labeled secondary antibody and a detection substrate.

  • Data Analysis: Measure the signal, which is proportional to the amount of unoccupied Btk. A "no inhibitor" control represents 100% free Btk, and a sample saturated with a high concentration of the inhibitor represents 0% free Btk. Calculate the percent occupancy for the test samples.

Data Presentation

Table 1: Comparison of Commercially Available Btk Kinase Assay Kits

Assay Kit Principle Readout Advantages Considerations
ADP-Glo™ Kinase Assay Measures ADP produced from the kinase reaction.[18] ADP is converted to ATP, which generates a luminescent signal.[18]LuminescenceHigh sensitivity, broad dynamic range, compatible with high-throughput screening (HTS).[18]Indirect measurement of kinase activity.
Kinase-Glo® MAX Measures remaining ATP after the kinase reaction. Lower signal indicates higher kinase activity.LuminescenceSimple, homogeneous "add-mix-read" format.[6]Signal decreases with increasing enzyme activity.
Transcreener® ADP² Assay Directly detects ADP produced using a competitive immunoassay with a fluorescent tracer.[19]Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or Fluorescence Intensity (FI)Direct ADP detection reduces interference.[19] Robust for HTS with high Z' values.[19]Requires specific plate readers for FP and TR-FRET.
LanthaScreen™ Eu Kinase Binding Assay Measures inhibitor binding to the kinase active site using a TR-FRET-based system.TR-FRETDirectly measures inhibitor binding affinity.Does not directly measure kinase inhibition.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Engagement SYK SYK LYN->SYK Activates Btk Btk SYK->Btk Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->Btk Binds PH domain PLCg2 PLCγ2 Btk->PLCg2 Phosphorylates (Y753/Y759) NFkB NF-κB Btk->NFkB MAPK MAPK/ERK Btk->MAPK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Ca_Flux->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

Caption: Btk signaling pathway downstream of B-cell receptor engagement.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Ramos cells) Treatment 3. Treat Cells with Inhibitor Cell_Culture->Treatment Inhibitor_Prep 2. Prepare Btk Inhibitor (Serial Dilutions) Inhibitor_Prep->Treatment Stimulation 4. Stimulate with Anti-IgM Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Quantification 6. Protein Quantification Lysis->Quantification Western_Blot 7. Western Blot for p-Btk / Total Btk Quantification->Western_Blot Imaging 8. Image Acquisition & Densitometry Western_Blot->Imaging IC50_Calc 9. IC50 Curve Generation Imaging->IC50_Calc

Caption: Workflow for a cell-based Btk phosphorylation assay.

Troubleshooting_Logic Start Poor Assay Performance High_BG High Background? Start->High_BG Low_SN Low S/N Ratio? High_BG->Low_SN No Sol_BG_Reagent Optimize Reagent Conc. High_BG->Sol_BG_Reagent Yes Cell_Death Cell Viability Issues? Low_SN->Cell_Death No Sol_SN_Cells Optimize Cell Density Low_SN->Sol_SN_Cells Yes Sol_CD_Solvent Check Solvent Toxicity Cell_Death->Sol_CD_Solvent Yes End Assay Optimized Cell_Death->End No Sol_BG_ATP Optimize ATP Conc. Sol_BG_Reagent->Sol_BG_ATP Sol_BG_Wash Improve Wash Steps Sol_BG_ATP->Sol_BG_Wash Sol_BG_Wash->End Sol_SN_Incubation Optimize Incubation Time Sol_SN_Cells->Sol_SN_Incubation Sol_SN_Reader Check Reader Settings Sol_SN_Incubation->Sol_SN_Reader Sol_SN_Reader->End Sol_CD_Culture Verify Culture Conditions Sol_CD_Solvent->Sol_CD_Culture Sol_CD_Contam Test for Contamination Sol_CD_Culture->Sol_CD_Contam Sol_CD_Contam->End

Caption: Troubleshooting logic for common cell-based assay issues.

References

Validation & Comparative

A Comparative Analysis of Btk Inhibitory Activity: (Rac)-IBT6A and Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Bruton's tyrosine kinase (Btk) inhibitory activity of (Rac)-IBT6A and the well-established Btk inhibitor, Ibrutinib. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of kinase inhibitor development.

Executive Summary

Ibrutinib is a potent and selective irreversible inhibitor of Btk with a well-documented half-maximal inhibitory concentration (IC50) of 0.5 nM.[1][2][3][4] It has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies.[5] this compound is the racemic mixture of IBT6A, a known impurity of Ibrutinib.[3][6] While direct experimental data for the racemic mixture is limited, IBT6A is reported to exhibit a Btk inhibitory IC50 of 0.5 nM, identical to that of Ibrutinib.[1][2] This suggests a comparable in vitro potency at the molecular level, though the pharmacological implications of the racemic nature of this compound remain to be fully elucidated.

Data Presentation: Btk Inhibitory Activity

The following table summarizes the key quantitative data for the Btk inhibitory activity of Ibrutinib and IBT6A, which serves as a proxy for this compound.

CompoundTargetIC50 (nM)Mechanism of Action
Ibrutinib Btk0.5[1][2][3][4]Covalent, Irreversible[1][2]
This compound Btk0.5 (for IBT6A)[1][2]Not explicitly stated, but likely covalent and irreversible due to structural similarity to Ibrutinib.

Disclaimer: The IC50 value for this compound is based on the data available for IBT6A, of which this compound is the racemate. The inhibitory activity of the specific enantiomers within the racemic mixture has not been publicly documented.

Experimental Protocols

The determination of Btk inhibitory activity, specifically the IC50 value, is typically performed using in vitro kinase assays. Below are detailed methodologies for two common types of assays.

ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant Btk enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • ATP

  • Btk substrate (e.g., poly(Glu, Tyr) peptide)

  • Test compounds (this compound, Ibrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µl of test compound or DMSO (for control).

    • 2 µl of Btk enzyme solution.

    • 2 µl of substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the Btk activity. The IC50 value is determined by plotting the percentage of Btk inhibition against the logarithm of the inhibitor concentration.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.

Materials:

  • Recombinant Btk enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds (this compound, Ibrutinib)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: Add the following to the wells of a 384-well plate in the specified order:

    • 5 µL of the test compound.

    • 5 µL of the Btk enzyme/Eu-anti-Tag Antibody mixture.

    • 5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate using a fluorescence plate reader capable of measuring FRET. The reader should be set to excite at 340 nm and read emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: The FRET signal is inversely proportional to the amount of test compound bound to the kinase. The emission ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

Btk Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk Lyn_Syk->Btk Phosphorylation PIP3->Btk Recruitment to membrane PLCg2 PLCγ2 Btk->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_flux Ca²⁺ Flux DAG_IP3->Ca_flux NF_kB_MAPK NF-κB & MAPK Pathways PKC->NF_kB_MAPK Ca_flux->NF_kB_MAPK Proliferation_Survival B-cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival Ibrutinib Ibrutinib / this compound Ibrutinib->Btk Btk_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Ibrutinib) Reaction Kinase Reaction (Btk + Substrate + ATP + Inhibitor) Compound_Prep->Reaction Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, etc.) Reagent_Prep->Reaction Detection Signal Detection (Luminescence or FRET) Reaction->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

References

A Comparative Guide to Validated Analytical Methods for Ibrutinib and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of Ibrutinib and its impurities is critical for ensuring drug quality, safety, and efficacy. This guide provides a comparative overview of various validated analytical methods, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), to assist in the selection of the most appropriate method for specific analytical needs. The information presented is based on published experimental data.

Comparison of Chromatographic Methods

The following tables summarize the key parameters and performance data of different validated analytical methods for the determination of Ibrutinib and its impurities. These methods have been developed and validated in accordance with ICH guidelines.[1][2][3][4]

Parameter Method 1: RP-HPLC [1][5]Method 2: RP-HPLC Method 3: RP-HPLC [2]Method 4: UPLC [4][6]
Column X-Select CSH, C18 (150 mm × 4.6 mm, 3.5 μm)Kromosil C18 (250mm x 4.6 mm, 5µm)Inertsil ODS (100mm x 4.6 mm, 5μm)ACQUITY UPLC BEH C18
Mobile Phase Gradient elution with a mixture of potassium di-hydrogen phosphate buffer and acetonitrile.Phosphate buffer and acetonitrile (45:55, v/v)0.1% Orthophosphoric acid buffer and acetonitrile (70:30 %v/v)0.02 M formic acid in water and 0.02 M formic acid in acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/minute1.0 mL/minute0.8 mL/minute0.55 mL/minute
Detection (UV) Photodiode Array (PDA) Detector295 nm320 nmNot specified
Runtime 85 minutesNot specifiedNot specified5 minutes

Performance Characteristics

The performance of an analytical method is determined by its validation parameters. The following table compares the reported performance characteristics of the different methods.

Validation Parameter Method 1: RP-HPLC [1][5]Method 2: RP-HPLC Method 3: RP-HPLC [2]Method 4: UPLC [4][6]
Linearity Range LOQ level to 300% of target concentration3.5–2100 μg/ml3.5-21.0µg/mlIbrutinib: 0.025-100 μg/mL; Impurities: 0.0187-0.225 μg/mL
Correlation Coefficient (R²) 0.999 to 1.0000.9999Not specified> 0.9995
LOD Not specified0.6927 μg/mlNot specifiedIbrutinib: 0.01 μg/mL; Impurities: 0.015 μg/mL
LOQ Not specified2.1578 μg/mlNot specifiedIbrutinib: 0.025 μg/mL; Impurities: 0.0187 μg/mL
Accuracy (% Recovery) 95% to 105%Not specified100.33% to 100.90%92.69% to 102.7%
Precision (%RSD) Not specifiedNot specifiedSystem: 1.7252%; Method: 1.0583%Ibrutinib: < 2%; Impurities: < 8%

Experimental Protocols

Detailed methodologies are crucial for replicating analytical methods. Below are summaries of the experimental protocols for the cited methods.

Method 1: RP-HPLC for Stability-Indicating Analysis[1][6]

This method was developed for the separation and identification of degradation products and impurities of Ibrutinib.

  • Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a Photodiode Array (PDA) and a QDa mass detector.

  • Column: X-Select CSH, C18, 150 mm × 4.6 mm, 3.5 μm particle size.

  • Mobile Phase Preparation: A gradient elution was performed using a buffer of potassium di-hydrogen phosphate and acetonitrile. The exact gradient program should be referred from the source.

  • Sample Preparation: The Ibrutinib sample was dissolved in a suitable diluent. For the analysis of impurities in the finished dosage form, a powder equivalent to 700 mg of Ibrutinib was dissolved in 160 ml of diluent, sonicated, and then diluted to the final volume.[5]

  • Forced Degradation Studies: Ibrutinib was subjected to acid, base, and peroxide stress conditions to demonstrate the stability-indicating nature of the method.[1][5] For instance, in base degradation, a major degradation impurity was identified using the mass detector.[1][5]

Method 4: UPLC for Trace-Level Quantification[5][7]

This Quality-by-Design (QbD) based Ultra-High-Performance Liquid Chromatography (UPLC) method was developed for the estimation of Ibrutinib and its trace-level impurities.

  • Chromatographic System: An ACQUITY UPLC BEH C18 column was used.

  • Mobile Phase: An isocratic mobile phase consisting of a 1:1 mixture of 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile.

  • Optimized Parameters: The critical method parameters were optimized to be a pH of 2.5, a column temperature of 28°C, and a flow rate of 0.55 mL/min.

  • Method Validation: The method was validated according to ICH guidelines, demonstrating its suitability for quantifying trace-level impurities within a short 5-minute runtime.[4]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness stability Solution Stability validation_protocol->stability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: General workflow for the validation of an analytical method.

Signaling Pathway of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the mechanism of action of Ibrutinib.

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Inhibition Proliferation B-Cell Proliferation, Survival, and Adhesion Downstream->Proliferation Promotes

Caption: Ibrutinib's mechanism of action via BTK inhibition.

References

Anti-Btk Antibody Cross-Reactivity with (Rac)-IBT6A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of anti-Bruton's tyrosine kinase (Btk) antibodies with (Rac)-IBT6A, a racemic impurity of the Btk inhibitor ibrutinib. Due to the absence of direct experimental data on this specific cross-reactivity, this document focuses on a theoretical assessment based on structural comparisons and provides standardized experimental protocols for researchers to conduct their own validation studies.

Introduction

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Ibrutinib is a potent and irreversible inhibitor of Btk that has shown significant clinical efficacy.[3][4] this compound is the racemic form of IBT6A, a known impurity found in ibrutinib preparations.[5][6] Given the therapeutic importance of Btk and the use of anti-Btk antibodies in research and diagnostics, understanding the potential for cross-reactivity with ibrutinib-related impurities is crucial for data accuracy and interpretation.

Structural Comparison: Ibrutinib vs. IBT6A

The potential for an antibody to cross-react with a small molecule is often related to structural similarity. While antibodies are raised against the Btk protein, the possibility of off-target binding to small molecules, especially those that interact with Btk, warrants investigation.

FeatureIbrutinib[7][8]IBT6A[5][9]Structural Similarity
Core Structure Pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidineIdentical
Substituents 4-phenoxyphenyl group at position 34-phenoxyphenyl group at position 3Identical
Amino group at position 4Amino group at position 4Identical
Acryloyl piperidine moiety at position 1Piperidine moiety at position 1 (lacks the acryloyl group)Key Difference
Molecular Formula C25H24N6O2C22H22N6ODifferent
Molecular Weight 440.5 g/mol 386.45 g/mol Different

Btk Signaling Pathway

Understanding the Btk signaling pathway is essential for designing experiments to assess the functional consequences of potential antibody cross-reactivity. Btk is a key mediator downstream of the B-cell receptor (BCR).[1][10][11]

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Btk LYN_SYK->BTK PIP3 PIP3 PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB_MAPK_NFAT NF-κB, MAPK, NFAT Transcription Factors Ca_PKC->NF_kB_MAPK_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NF_kB_MAPK_NFAT->Gene_Expression

Caption: Btk signaling cascade initiated by antigen binding to the B-cell receptor.

Experimental Protocols for Assessing Cross-Reactivity

As no direct data exists for anti-Btk antibody cross-reactivity with this compound, researchers are encouraged to perform their own validation. Below are detailed methodologies for key experiments.

Competitive ELISA

This assay determines if this compound can compete with Btk for binding to an anti-Btk antibody.

Methodology:

  • Coating: Coat a 96-well plate with recombinant Btk protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[12]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of this compound in assay buffer. In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Btk antibody with the different concentrations of this compound for 1-2 hours.

  • Binding: Transfer the antibody-(Rac)-IBT6A mixtures to the Btk-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until color develops.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength. A decrease in signal with increasing concentrations of this compound indicates competitive binding.

Competitive_ELISA_Workflow cluster_plate Btk-Coated Plate cluster_prep Competition Mix p1 p2 Wash2 Wash p2->Wash2 p3 p4 AntiBtk Anti-Btk Ab Mix Pre-incubation AntiBtk->Mix RacIBT6A This compound RacIBT6A->Mix Mix->p2 Add to Plate Coat Coat Plate with Btk Block Block Coat->Block Wash1 Wash Block->Wash1 Add_Secondary Add Secondary Ab Wash2->Add_Secondary Wash3 Wash Add_Substrate Add Substrate Wash3->Add_Substrate Wash4 Wash Read Read Absorbance Wash4->Read Add_Secondary->Wash3 Add_Substrate->Wash4

Caption: Workflow for a competitive ELISA to test for cross-reactivity.

Western Blot Competition Assay

This assay can qualitatively assess if this compound can block the binding of an anti-Btk antibody to Btk in a Western blot format.

Methodology:

  • Sample Preparation and Electrophoresis: Prepare cell lysates known to express Btk. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13][14]

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]

  • Antibody Pre-incubation: Prepare two tubes of the primary anti-Btk antibody at the recommended dilution. To one tube, add a significant molar excess of this compound and to the other, add the same volume of buffer (control). Incubate both for 1-2 hours at room temperature with gentle agitation.[15]

  • Membrane Incubation: Cut the membrane in half (if loading the same lysate in multiple lanes). Incubate one half with the pre-incubated antibody-(Rac)-IBT6A mixture and the other half with the control antibody solution overnight at 4°C.[16]

  • Washing: Wash both membrane halves extensively with wash buffer (e.g., TBST).[14]

  • Secondary Antibody Incubation: Incubate both halves with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the extensive washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands. A significantly reduced or absent band on the membrane incubated with the antibody-(Rac)-IBT6A mixture compared to the control would suggest cross-reactivity.[13]

WB_Competition_Workflow cluster_incubation Primary Antibody Incubation Lysate Cell Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Control Anti-Btk Ab Block->Control Competition Anti-Btk Ab + This compound Block->Competition Wash1 Wash Control->Wash1 Competition->Wash1 Secondary_Ab Secondary Ab Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detection ECL Detection Wash2->Detection Compare Compare Band Intensity Detection->Compare

Caption: Workflow for a Western blot competition assay.

Summary and Recommendations

While there is no direct evidence of cross-reactivity between anti-Btk antibodies and this compound, the significant structural homology between IBT6A and the Btk inhibitor ibrutinib suggests a theoretical possibility. Researchers using anti-Btk antibodies in the presence of ibrutinib or its impurities should be aware of this potential for off-target binding.

It is strongly recommended that individual laboratories validate their anti-Btk antibodies for specificity in the context of their specific experimental conditions, especially when working with samples that may contain ibrutinib or its metabolites and impurities. The provided ELISA and Western blot protocols offer a framework for conducting such validation studies. The choice of a monoclonal antibody with a well-characterized epitope that does not overlap with the ibrutinib binding site on Btk may reduce the likelihood of cross-reactivity.

References

Spectroscopic Data Guide: (Rac)-IBT6A and a Comparative Analysis with Ibrutinib Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for (Rac)-IBT6A, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, and another significant Ibrutinib impurity, designated as Ibrutinib Impurity A. The information presented is crucial for the accurate identification, quantification, and control of these impurities during drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product.

Introduction to this compound and Ibrutinib Impurities

This compound is the racemic form of IBT6A, a known process-related impurity and potential degradant of Ibrutinib. Ibrutinib is a potent covalent inhibitor of BTK, widely used in the treatment of various B-cell malignancies. The presence of impurities, even in trace amounts, can impact the therapeutic effect and safety profile of the drug. Therefore, rigorous analytical characterization of these impurities is a regulatory requirement.

This guide focuses on the key spectroscopic techniques used for the structural elucidation and characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

A direct comparison of the spectroscopic data for this compound and Ibrutinib Impurity A is presented below. While publicly available spectroscopic data for this compound is limited, information can often be found in the Certificates of Analysis (CoA) provided by commercial suppliers of pharmaceutical standards. For the purpose of this guide, we will compare the expected spectral characteristics based on their chemical structures and available data for related Ibrutinib impurities.

Ibrutinib Impurity A has been identified as 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one.

Spectroscopic TechniqueThis compound (Expected)Ibrutinib Impurity A (Expected)
¹H NMR Signals corresponding to the aromatic protons of the phenoxyphenyl group, the pyrazolopyrimidine core, and the piperidine ring. The racemic nature would likely result in complex or overlapping signals for the chiral centers.Multiple signals in the aromatic region for the two phenoxyphenyl moieties. Complex multiplets for the two piperidine rings and the propanone linker. Distinct signals for the amino groups.
¹³C NMR Resonances for the carbon atoms of the aromatic rings, the heterocyclic system, and the piperidine moiety.A larger number of distinct carbon signals due to the dimeric structure, including resonances for the carbonyl group of the propanone linker.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (heterocycle and aromatic rings), and C-O-C stretching (ether linkage).Similar characteristic bands to this compound, with the addition of a prominent C=O stretching band for the ketone in the propanone linker.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₂₂H₂₂N₆O (m/z 386.1855). Fragmentation patterns would involve cleavage of the piperidine ring and the ether linkage.A molecular ion peak corresponding to the exact mass of C₄₇H₄₆N₁₂O₃. Fragmentation would likely involve cleavage at the propanone linker and within the piperidine and phenoxyphenyl units.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of small organic molecules like this compound and other pharmaceutical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analytical standard in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width (~240 ppm) is required.

    • A significantly larger number of scans is necessary due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Ensure good contact between the sample and the crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography (LC) system.

  • LC-MS Analysis:

    • Inject the sample into the LC system. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid).

    • The eluent from the LC is introduced into the mass spectrometer's ion source (typically Electrospray Ionization - ESI).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern (MS/MS) to confirm the structure.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a pharmaceutical impurity like this compound is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_elucidation Structural Elucidation Synthesis Synthesis / Isolation of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Standard_Prep Preparation of Analytical Standard Purification->Standard_Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Standard_Prep->NMR IR IR Spectroscopy (FTIR-ATR) Standard_Prep->IR MS Mass Spectrometry (HRMS, MS/MS) Standard_Prep->MS Structure_Determination Structure Determination NMR->Structure_Determination IR->Structure_Determination MS->Structure_Determination Data_Comparison Comparison with Reference Data Structure_Determination->Data_Comparison

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Assessing the Genotoxicity of Ibrutinib Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies like Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies. However, ensuring the safety of such potent molecules extends to the diligent assessment of their impurities. This guide provides a comparative overview of the methodologies used to evaluate the genotoxicity of Ibrutinib and its impurities, with a focus on providing a framework for assessing compounds like the hypothetical impurity IBT6A. We will delve into the established in vitro and in silico testing strategies, present available data for Ibrutinib and other BTK inhibitors, and outline the experimental protocols for key assays.

Executive Summary

Regulatory agencies require a thorough evaluation of impurities in drug substances for their potential to cause genetic damage. For Ibrutinib, comprehensive genotoxicity testing has been conducted. According to the U.S. Food and Drug Administration (FDA), Ibrutinib itself is not mutagenic in the bacterial reverse mutation (Ames) test and is not clastogenic in an in vitro chromosome aberration assay or an in vivo micronucleus test[1]. Furthermore, impurities related to Ibrutinib have been assessed and were found to be non-mutagenic, either through direct Ames testing or via in silico (computational) analysis[1].

While specific public data on the genotoxicity of every individual Ibrutinib impurity, such as the hypothetical IBT6A, is not available, the established testing paradigm provides a robust framework for their assessment. This guide will compare the genotoxicity profile of Ibrutinib with other BTK inhibitors to provide context for researchers in the field.

Comparative Genotoxicity of BTK Inhibitors

The assessment of genotoxic potential is a critical step in the safety evaluation of any new drug candidate and its impurities. The following table summarizes the available genotoxicity data for Ibrutinib and other BTK inhibitors. It is important to note that while specific quantitative results from these studies are often not publicly disclosed in detail, the qualitative outcomes are reported to regulatory agencies and are summarized here.

Compound Bacterial Reverse Mutation (Ames) Test In Vitro Chromosomal Damage Assay (e.g., Micronucleus Test) In Vivo Genotoxicity Assay (e.g., Micronucleus Test)
Ibrutinib Negative[1]Negative (Chromosome Aberration)[1]Negative[1]
Ibrutinib Impurities (in general) Negative (via Ames or in silico)[1]Data not publicly availableData not publicly available
Zanubrutinib Not genotoxicNot genotoxicNot genotoxic
Pirtobrutinib Negative[2]Positive (Aneugenic)[2]Negative[2]

This comparative data highlights the generally favorable genotoxicity profile of covalent BTK inhibitors like Ibrutinib and Zanubrutinib. The finding of aneugenicity in an in vitro assay for Pirtobrutinib, which was not replicated in vivo, underscores the importance of a weight-of-evidence approach in genotoxicity assessment, as outlined in the ICH M7 guideline[3][4][5][6].

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is employed to assess the genotoxic potential of pharmaceutical impurities. This typically includes an evaluation of gene mutations in bacteria and an assessment of chromosomal damage in mammalian cells.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Principle: The bacterial strains used are auxotrophic, meaning they cannot synthesize an essential amino acid (histidine or tryptophan) and will not grow on a medium lacking it. A mutagenic substance can cause a reverse mutation that restores the ability of the bacteria to synthesize the amino acid, allowing them to grow and form colonies.

Methodology:

  • Strains: A panel of at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (typically a rat liver homogenate, S9 fraction), as some chemicals only become mutagenic after being metabolized.

  • Exposure: The test substance (e.g., IBT6A) is incubated with the bacterial strains in the presence or absence of the S9 mix.

  • Plating: The mixture is then plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a substance in mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase and are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Methodology:

  • Cell Lines: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.

  • Treatment: The cells are exposed to various concentrations of the test substance (e.g., IBT6A) with and without metabolic activation (S9).

  • Cytokinesis Block: To ensure that only cells that have undergone one cell division are scored, a cytokinesis inhibitor such as cytochalasin B is often added. This results in the formation of binucleated cells.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically at least 2000 binucleated cells per concentration).

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Visualizing the Assessment Process and Pathways

To better illustrate the workflows and concepts involved in genotoxicity assessment, the following diagrams are provided.

Genotoxicity_Assessment_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Follow-up (if required) in_silico QSAR Analysis for Structural Alerts ames Ames Test (Gene Mutation) in_silico->ames Structural Alert (ICH M7) micronucleus In Vitro Micronucleus Test (Chromosomal Aberration) ames->micronucleus in_vivo In Vivo Micronucleus Test micronucleus->in_vivo Positive Result result Genotoxicity Profile micronucleus->result Weight of Evidence in_vivo->result start Test Substance (e.g., IBT6A) start->in_silico DNA_Damage_Pathway cluster_damage DNA Damage cluster_response Cellular Response substance Genotoxic Agent (e.g., IBT6A if positive) dna DNA substance->dna interacts with ssb Single-Strand Breaks dna->ssb dsb Double-Strand Breaks dna->dsb adducts DNA Adducts dna->adducts repair DNA Repair Pathways (e.g., BER, NER, HR, NHEJ) ssb->repair activates cycle_arrest Cell Cycle Arrest (p53 activation) ssb->cycle_arrest triggers dsb->repair activates dsb->cycle_arrest triggers adducts->repair activates adducts->cycle_arrest triggers repair->dna restores apoptosis Apoptosis repair->apoptosis if repair fails cycle_arrest->repair allows time for cycle_arrest->apoptosis if damage is severe Testing_Method_Comparison in_silico In Silico (QSAR) - Predictive - High throughput - Identifies structural alerts - Requires robust models ames Ames Test - Detects gene mutations - Bacterial system - High throughput - Requires metabolic activation (S9) in_silico->ames Guides initial testing micronucleus In Vitro Micronucleus - Detects chromosomal damage - Mammalian cells - Detects clastogens & aneugens - Slower than Ames ames->micronucleus Part of standard battery in_vivo In Vivo Micronucleus - Confirmatory test - Whole animal model - Assesses systemic exposure - Low throughput, ethical considerations micronucleus->in_vivo Follow-up for positive results

References

A Comparative Analysis of (Rac)-IBT6A and Other Bruton's Tyrosine Kinase (Btk) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (Btk) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of Btk inhibitors has revolutionized the therapeutic landscape for these conditions. This guide provides a detailed comparison of (Rac)-IBT6A with other prominent Btk inhibitors, focusing on their mechanism of action, potency, selectivity, and the experimental methodologies used for their evaluation.

Introduction to Btk and its Inhibition

Btk is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR engagement, Btk is activated, leading to a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of Btk signaling is a hallmark of various B-cell cancers.

Btk inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors. Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with a cysteine residue (Cys481) in the active site of Btk.[3][4] Non-covalent inhibitors, like fenebrutinib and pirtobrutinib, bind reversibly to Btk and can be effective against mutations that confer resistance to covalent inhibitors.[5][6]

This compound is the racemic form of IBT6A, a known impurity of the first-generation Btk inhibitor, ibrutinib.[3][7] IBT6A shares a high structural similarity with ibrutinib and is itself a potent Btk inhibitor.[3][8]

Comparative Analysis of Btk Inhibitors

The following sections provide a detailed comparison of this compound (based on data for IBT6A) and other significant Btk inhibitors.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The table below summarizes the reported biochemical IC50 values for Btk for various inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.

InhibitorTypeBtk IC50 (nM)
IBT6A Covalent (presumed)0.5[3][8]
IbrutinibCovalent, Irreversible0.5[3][4][7][8][9]
AcalabrutinibCovalent, Irreversible3 - 5.1[10][11]
ZanubrutinibCovalent, Irreversible0.3 - 0.9[12][13]
FenebrutinibNon-covalent, Reversible5.1[14]
PirtobrutinibNon-covalent, ReversibleNot explicitly found in a comparable format

IBT6A is reported to be an impurity of Ibrutinib and shares a similar core structure, suggesting a covalent mechanism of action.

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for its safety profile. Off-target inhibition of other kinases can lead to unintended side effects. Second-generation Btk inhibitors were designed to have improved selectivity over the first-generation inhibitor, ibrutinib.

Table 2: Comparative Kinase Selectivity of Btk Inhibitors (IC50 in nM)

KinaseIbrutinibAcalabrutinibZanubrutinibFenebrutinib
Btk 0.5 3-5.1 0.3-0.9 5.1
TEC7[15]97[15]~2[16]>10,000
ITK10-20>100060-70>10,000
EGFR5-10>1000>1000>10,000
SRC>100>1000>1000>1000

Data for this compound is not publicly available. Data for other inhibitors is compiled from multiple sources and should be interpreted with caution due to varying experimental conditions.

Ibrutinib exhibits off-target activity against several other kinases, including TEC, ITK, and EGFR, which has been associated with adverse effects such as bleeding and rash.[15][17] Acalabrutinib and zanubrutinib were developed to have greater selectivity for Btk, which is reflected in their higher IC50 values for off-target kinases.[13][17] Fenebrutinib, as a non-covalent inhibitor, also demonstrates high selectivity.[5] The selectivity profile of this compound is not documented in publicly available literature.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of Btk's role and the methods used to study its inhibitors, the following diagrams illustrate the Btk signaling pathway and a general workflow for inhibitor characterization.

Btk_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Btk Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibition IBT6A This compound IBT6A->BTK Inhibition Fenebrutinib Fenebrutinib Fenebrutinib->BTK Inhibition Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway highlighting Btk's central role.

Experimental_Workflow General Workflow for Btk Inhibitor Characterization cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) - Determine IC50 Kinase_Panel Kinase Selectivity Panel - Assess off-target activity Biochemical_Assay->Kinase_Panel Phospho_Assay Btk Phosphorylation Assay (e.g., Western Blot, Flow Cytometry) - Confirm target engagement in cells Kinase_Panel->Phospho_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) - Evaluate cellular potency Phospho_Assay->Viability_Assay PK_PD Pharmacokinetics/Pharmacodynamics - Assess drug exposure and target modulation Viability_Assay->PK_PD Efficacy_Models Xenograft/Disease Models - Evaluate anti-tumor activity PK_PD->Efficacy_Models

References

Ibrutinib Degradation: A Comparative Review of Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and drug development professionals, this document provides a comprehensive literature review of the degradation products of Ibrutinib, a targeted therapy used in the treatment of B-cell malignancies. This guide details the conditions under which Ibrutinib degrades, the identity of its degradation products, and the analytical methodologies used for their characterization. Furthermore, it offers a comparison with alternative Bruton's tyrosine kinase (BTK) inhibitors, Acalabrutinib and Zanubrutinib, and visually represents the key signaling pathway involved in Ibrutinib's mechanism of action.

Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Its efficacy is rooted in its ability to block the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2] However, like all pharmaceutical compounds, Ibrutinib is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its safety and efficacy. Understanding the degradation profile of Ibrutinib is therefore critical for ensuring its quality, stability, and therapeutic effectiveness.

Comparative Analysis of Ibrutinib Degradation Products

Forced degradation studies, conducted under stressed conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, have been instrumental in identifying the potential degradation products (DPs) of Ibrutinib. These studies typically involve exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4][5] Multiple studies have identified a range of degradation products, with some reporting up to ten distinct DPs.[2][3]

The formation of these degradation products is highly dependent on the specific stress condition applied. Acid and base hydrolysis, as well as oxidative conditions, have been shown to be the primary drivers of Ibrutinib degradation.[3][4][5] In contrast, the drug has been found to be relatively stable under neutral, thermal, and photolytic stress.[2][3]

Below is a summary of the major degradation products of Ibrutinib identified in the literature, along with their observed mass-to-charge ratios (m/z) and the conditions under which they are formed.

Degradation Product (DP)Observed m/zFormation Condition(s)Reference(s)
DP-I387.1980Acidic and Basic Hydrolysis[2]
DP-II458.2374Basic Hydrolysis[2]
DP-III457.2071Oxidative[2]
DP-IV498.2342Oxidative[2]
DP-V459.2209Basic Hydrolysis[2]
DP-VI457.2072Oxidative[2]
DP-VII442.1953Oxidative[2]
DP-VIIINot ReportedBasic Hydrolysis[2]
DP-IXNot ReportedBasic Hydrolysis[2]
DP-XNot ReportedOxidative[2]
Impurity Di-piperidineNot ReportedThermal[6]
Three Unnamed DPsNot ReportedAlkaline and Oxidative[7][8]

Experimental Protocols for Ibrutinib Degradation Studies

The methodologies employed in forced degradation studies are crucial for the reliable identification and characterization of degradation products. A typical experimental setup involves dissolving Ibrutinib in a suitable solvent and exposing it to various stress conditions for a defined period.

Hydrolytic Degradation
  • Acidic Hydrolysis: Ibrutinib solution is treated with an acid, such as 1 M HCl, and heated at elevated temperatures (e.g., 80°C) for several hours.[3]

  • Alkaline Hydrolysis: The drug solution is exposed to a basic solution, like 1 M NaOH, under similar temperature and time conditions as acidic hydrolysis.[3]

  • Neutral Hydrolysis: Ibrutinib is refluxed in water for an extended period to assess its stability in a neutral aqueous environment.[6]

Oxidative Degradation
  • The drug solution is treated with an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂), and maintained at room temperature or slightly elevated temperatures for a specific duration.[2][9]

Thermal Degradation
  • Solid Ibrutinib is subjected to dry heat in a hot air oven at temperatures ranging from 60°C to 105°C for several hours to days.[6][9]

Photolytic Degradation
  • An Ibrutinib solution is exposed to ultraviolet (UV) light in a photostability chamber for an extended period to evaluate its sensitivity to light.[6]

Following exposure to these stress conditions, the resulting solutions are analyzed using advanced analytical techniques to separate and identify the degradation products.

Analytical Methodologies

A variety of sophisticated analytical techniques are employed to separate, identify, and quantify the degradation products of Ibrutinib. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary separation techniques used.[1][5][10]

Chromatographic Separation
  • Columns: Reversed-phase columns, such as C18, are most commonly used for the separation of Ibrutinib and its degradation products.[1][2][5][10]

  • Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][2][6] Gradient elution is often employed to achieve optimal separation of all components.[1][2]

  • Detection: UV detectors are commonly used for quantification, with detection wavelengths typically set between 215 nm and 295 nm.[1][5][6]

Structural Elucidation

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the cornerstone for the identification and structural elucidation of degradation products.[5][10] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the degradation products.[2] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which provide valuable structural information.[2] In some cases, nuclear magnetic resonance (NMR) spectroscopy has been used for the definitive structural confirmation of isolated degradation products.[5]

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[11][12][13] The binding of an antigen to the BCR initiates a signaling cascade that is crucial for B-cell proliferation, differentiation, and survival.[12] BTK is a critical downstream mediator in this pathway.[11][12]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB MAPK MAPK PKC->MAPK Transcription Gene Transcription (Proliferation, Survival) NF_kB->Transcription MAPK->Transcription Antigen Antigen Antigen->BCR Binds Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Comparison with Alternative BTK Inhibitors

While Ibrutinib was the first-in-class BTK inhibitor, newer, more selective agents such as Acalabrutinib and Zanubrutinib have since been developed.[14] These second-generation inhibitors were designed to have fewer off-target effects, potentially leading to improved safety profiles.[8]

Head-to-head clinical trials have provided valuable insights into the comparative efficacy and safety of these agents.

FeatureIbrutinibAcalabrutinibZanubrutinibReference(s)
Efficacy (Progression-Free Survival) Non-inferior to Acalabrutinib in some studies. Outperformed by Zanubrutinib in the ALPINE trial.Non-inferior to Ibrutinib.Superior to Ibrutinib in the ALPINE trial.[15][16]
Safety Profile Higher incidence of certain adverse events such as atrial fibrillation, hypertension, and bleeding compared to second-generation inhibitors.Generally better tolerated than Ibrutinib with a lower incidence of cardiovascular side effects.Favorable safety profile compared to Ibrutinib, with lower rates of atrial fibrillation.[9][14][17]
Selectivity Less selective, with off-target effects on other kinases.More selective for BTK than Ibrutinib.Highly selective for BTK.[8]

The choice between these BTK inhibitors often depends on individual patient characteristics, including comorbidities and prior treatments.[9] While all three are effective, the improved tolerability of Acalabrutinib and Zanubrutinib has led to their increased use in clinical practice.[9]

Conclusion

A thorough understanding of the degradation products and pathways of Ibrutinib is paramount for ensuring the quality, safety, and efficacy of this important anticancer drug. The information presented in this guide, including the detailed summary of degradation products, experimental protocols, and analytical methods, provides a valuable resource for researchers and professionals in the field of drug development and quality control. Furthermore, the comparison with alternative BTK inhibitors highlights the evolving landscape of B-cell malignancy treatment and the continuous drive for more effective and safer therapeutic options. The provided visualization of the BTK signaling pathway serves as a clear and concise illustration of the mechanism of action of this class of drugs.

References

A Comparative Analysis of the Chemical Stability of Ibrutinib and (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a pharmaceutical compound is paramount. This guide provides a detailed comparison of the chemical stability of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, with one of its impurities, (Rac)-IBT6A. The following sections present available experimental data on their stability under various stress conditions, detailed experimental protocols, and visualizations of Ibrutinib's signaling pathway and a general experimental workflow.

Executive Summary

This guide compiles and analyzes the stability profiles of Ibrutinib and this compound. Extensive forced degradation studies have been conducted on Ibrutinib, revealing its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. In contrast, publicly available stability data for this compound, a racemic impurity of Ibrutinib, is limited to recommended storage conditions, precluding a direct, comprehensive comparison of their degradation pathways and kinetics under stress.

Data Presentation: Stability Profile Comparison

Quantitative data from forced degradation studies of Ibrutinib are summarized in the table below. It is important to note that comparable experimental data for this compound is not available in the public domain.

Stress ConditionIbrutinib Degradation ProfileThis compound Stability Profile
Acidic Hydrolysis Significant degradation observed. One major degradation product, Impurity-A, is formed.[1]No data available.
Basic Hydrolysis Significant degradation observed. One major unknown impurity is formed.[1]No data available.
Oxidative Stress Susceptible to degradation.[2]No data available.
Thermal Stress Stable.[1]Recommended storage at -20°C.[3]
Photolytic Stress Stable.[1]No data available.
Humidity Stable.[1]No data available.
Long-term Storage (Solid) Crystalline solid is stable for ≥ 4 years at -20°C.[4]Powder is stable for 3 years at -20°C.[5]
Long-term Storage (Solution) Aqueous solutions are not recommended for storage for more than one day.[4]In solvent, stable for 1 year at -80°C.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically performed in forced degradation studies, as applied to Ibrutinib. These protocols are provided as a reference for the type of experiments required for a comprehensive stability assessment.

Forced Degradation Studies Protocol (General)

Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing. The goal is to induce degradation to identify degradation products and establish stability-indicating analytical methods.[6]

  • Acidic Hydrolysis:

    • A solution of Ibrutinib in a suitable solvent (e.g., methanol or acetonitrile) is treated with an acidic solution (e.g., 0.1 N HCl).

    • The mixture is incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[1]

    • Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • A solution of Ibrutinib is treated with a basic solution (e.g., 0.1 N NaOH in methanol).

    • The mixture is incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[1]

    • Samples are withdrawn, neutralized, and analyzed by HPLC.

  • Oxidative Degradation:

    • A solution of Ibrutinib is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • The mixture is stored at room temperature for a specified duration.

    • Samples are analyzed by HPLC to determine the extent of degradation.

  • Thermal Degradation:

    • Solid Ibrutinib is exposed to dry heat in a temperature-controlled oven (e.g., 105°C) for a set period.

    • The sample is then dissolved in a suitable solvent and analyzed by HPLC.

  • Photolytic Degradation:

    • Solid Ibrutinib or a solution of Ibrutinib is exposed to a combination of visible and UV light in a photostability chamber.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

    • A control sample is kept in the dark to exclude thermal degradation.

    • Samples are analyzed by HPLC.

Analytical Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where both the drug and its degradation products have significant absorbance (e.g., 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Ibrutinib Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

Ibrutinib_Signaling_Pathway cluster_cell B-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCβ DAG->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Ibrutinib inhibits BTK, blocking the BCR signaling cascade.

Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Experimental_Workflow cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions cluster_results Results & Characterization DrugSubstance Drug Substance (Ibrutinib or this compound) Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal DrugSubstance->Thermal Photo Photolytic DrugSubstance->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DegradationProfile Degradation Profile Analysis->DegradationProfile IdentifyDegradants Identify & Characterize Degradation Products Analysis->IdentifyDegradants MethodValidation Method Validation Analysis->MethodValidation

Caption: Workflow for forced degradation and stability analysis.

Conclusion

The stability of Ibrutinib has been thoroughly investigated, revealing specific degradation pathways under acidic, basic, and oxidative stress. This information is critical for its formulation, storage, and handling to ensure safety and efficacy. In contrast, there is a significant lack of publicly available stability data for this compound beyond basic storage recommendations. To perform a comprehensive comparative stability assessment, detailed forced degradation studies on this compound under various stress conditions are necessary. Researchers working with this compound should consider its potential for degradation, particularly given its structural relationship to Ibrutinib, and are encouraged to perform appropriate stability testing for their specific applications.

References

Safety Operating Guide

Safe Disposal and Handling of (Rac)-IBT6A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-IBT6A , a racemic mixture of a Bruton's tyrosine kinase (BTK) inhibitor and an impurity of Ibrutinib, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] As a pharmaceutical-related compound with potentially unknown full toxicological properties, it should be treated as hazardous waste.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

When working with this compound, adherence to standard laboratory safety protocols for handling hazardous chemicals is paramount. The following table summarizes key safety and handling recommendations based on information for the closely related compound, Ibrutinib.

Precaution CategoryRecommended Action
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and safety goggles with side-shields.[1]
Ventilation Ensure adequate ventilation to avoid inhalation of dust or aerosols.[1][3]
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[3][4]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
Spill Management In case of a spill, prevent further leakage if safe to do so. Cover powder spills to minimize spreading and collect mechanically into appropriate containers for disposal.[4]

Proper Disposal Procedures for this compound

The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular trash.[2]

Step 1: Waste Identification and Segregation

  • Treat all forms of this compound waste as hazardous chemical waste. This includes:

    • Pure, unused this compound

    • Solutions containing this compound

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)

  • Segregate this compound waste from other waste streams at the point of generation.[5] Do not mix with non-hazardous waste.

Step 2: Containerization and Labeling

  • Collect solid waste in a dedicated, leak-proof hazardous waste container that can be securely sealed.[6]

  • Collect liquid waste in a separate, compatible, and sealed hazardous waste container.[6]

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[7]

  • Ensure containers are kept closed except when adding waste.[6]

  • Store incompatible waste types separately to prevent accidental reactions.[6]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[7]

  • Follow all institutional procedures for waste manifest documentation and handover.

Step 5: Decontamination of Empty Containers

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department. Deface the original label before disposal.[8]

Mechanism of Action: BTK Signaling Pathway Inhibition

This compound is related to Ibrutinib, a known inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1] BTK inhibitors work by blocking this pathway, thereby inducing apoptosis (programmed cell death) in malignant B-cells.[9]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB Activation IP3->NFkB Signal Cascade DAG->NFkB Signal Cascade Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound (BTK Inhibitor) Inhibitor->BTK Inhibits

Caption: BTK inhibitor mechanism of action.

References

Essential Safety and Operational Guide for Handling (Rac)-IBT6A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (Rac)-IBT6A in a laboratory setting. It is designed to be a primary resource for ensuring the safe and effective use of this compound in research and development.

This compound is a research chemical, and while a comprehensive official Safety Data Sheet (SDS) from the manufacturer should always be consulted prior to handling, this document synthesizes available safety information and established best practices for managing hazardous chemical compounds. The information herein is intended to supplement, not replace, the manufacturer's official SDS.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

PropertyValue
CAS Number 1412418-47-3
Molecular Formula C₂₂H₂₂N₆O
Molecular Weight 386.45 g/mol
Appearance Solid Powder
Solubility Soluble in DMSO (45 mg/mL)
Storage Temperature Powder: -20°C for up to 3 years
In solvent: -80°C for up to 1 year
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The following hazard and precautionary statements have been identified.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H332: Harmful if inhaled.[1]

  • Precautionary Statements:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • P501: Dispose of contents/container in accordance with local regulations.[1]

Due to the identified hazards, the following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Skin Protection: A lab coat must be worn. Chemical-resistant gloves (such as nitrile or neoprene) are essential to prevent skin contact.

  • Respiratory Protection: Handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh this compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_label Label Container Clearly handle_dissolve->storage_label storage_store Store at Recommended Temperature (-20°C or -80°C) storage_label->storage_store cleanup_decon Decontaminate Work Area storage_store->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Protocol for Safe Handling and Preparation of this compound Solution
  • Preparation:

    • Before handling, ensure all required PPE is correctly worn (chemical safety goggles, face shield, lab coat, and chemical-resistant gloves).

    • Verify that the chemical fume hood is functioning correctly.

  • Weighing:

    • Perform all weighing of the solid this compound powder inside the certified chemical fume hood.

    • Use a tared, sealed container to minimize exposure.

  • Dissolution:

    • In the fume hood, add the desired solvent (e.g., DMSO) to the container with the weighed this compound.

    • Gently agitate the mixture to ensure complete dissolution.

  • Storage of Solution:

    • Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the solution at -80°C for long-term stability.

Emergency Procedures
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan
  • Spill Response:

    • In the event of a spill, evacuate the immediate area and alert others.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Disposal Plan:

    • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]

    • Follow all institutional, local, and national regulations for the disposal of hazardous materials. Do not dispose of down the drain or in general waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.